(2S,4R)-4-fluoropiperidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
(2S,4R)-4-fluoropiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSVYSYOXVFEP-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665659 | |
| Record name | (2S,4R)-4-Fluoropiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403503-60-6 | |
| Record name | (2S,4R)-4-Fluoropiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Conformational Analysis of (2S,4R)-4-Fluoropipecolic Acid: A Structural & Electronic Perspective
Executive Summary
The incorporation of fluorine into cyclic amino acids is a pivotal strategy in medicinal chemistry and peptidomimetics. (2S,4R)-4-fluoropipecolic acid—a six-membered ring homolog of the widely used (2S,4R)-4-fluoroproline—offers unique conformational constraints that differ significantly from its five-membered counterpart.
This guide provides a rigorous analysis of the conformational landscape of (2S,4R)-4-fluoropipecolic acid. Unlike proline, where ring puckering is driven by the gauche effect on vicinal bonds, the pipecolic acid scaffold (piperidine ring) is governed by the interplay between 1,3-diaxial steric interactions and dipolar electrostatics . Understanding these forces is critical for researchers utilizing this scaffold to lock peptide backbone geometries or modulate ligand-receptor binding affinity.
Stereochemical & Structural Foundation
To perform an accurate conformational analysis, we must first rigorously define the stereochemical relationship of the substituents.
-
Scaffold: Piperidine-2-carboxylic acid (Pipecolic acid).
-
Configuration: (2S, 4R).
-
C2 (S): Corresponds to the L-amino acid configuration. In the standard chair view, the C2-carboxylate group is oriented down (relative to the average plane).
-
C4 (R): Based on Cahn-Ingold-Prelog (CIP) priorities, the (4R) configuration in the L-pipecolic series places the fluorine atom trans to the carboxylate group.
-
-
Geometric Relationship: Trans .[1]
-
The C2-COOH and C4-F substituents are on opposite faces of the ring.
-
The Chair Conformation Dilemma
The piperidine ring exists predominantly in a chair conformation. For a 1,3-disubstituted cyclohexane system (analogous to positions 2 and 4 in piperidine), a trans relationship dictates that the substituents must adopt an Axial-Equatorial (a,e) arrangement.
This creates a binary thermodynamic choice:
-
Conformer A: C2-COOH (Equatorial) / C4-F (Axial)
-
Conformer B: C2-COOH (Axial) / C4-F (Equatorial)
The Thermodynamic Landscape
The conformational equilibrium is determined by the difference in Gibbs free energy (
Steric Dominance (A-Values)
The "A-value" represents the energetic penalty of placing a substituent in an axial position.
-
Carboxyl Group (
): A-value 1.4 – 2.0 kcal/mol (highly prefers equatorial). -
Fluorine (
): A-value 0.2 – 0.3 kcal/mol (low steric penalty for axial).
Thermodynamic Prediction: The large steric bulk of the C2-carboxylate group strongly disfavors Conformer B (where COOH is axial). Consequently, the molecule is biased heavily toward Conformer A , forcing the fluorine atom into the Axial position.
Electronic Modulation (Dipolar Effects)
While sterics favor the C4-Axial fluorine, electronic factors in the piperidine ring are complex:
-
Dipole Alignment: In the zwitterionic form (ammonium cation at N1, carboxylate anion at C2), the axial C4-F bond creates a dipole vector that must be evaluated against the N-H dipoles.
-
Solvation: Polar solvents (e.g., water, methanol) stabilize the zwitterion and can partially mitigate the unfavorable electrostatics of 1,3-diaxial polar groups, but they rarely overturn the steric dominance of the carboxylate.
Summary of Forces
| Force | Direction of Influence | Strength |
| C2 Sterics (COOH) | Favors Equatorial COOH (Conformer A) | Dominant |
| C4 Sterics (F) | Favors Equatorial F (Conformer B) | Weak |
| 1,3-Diaxial Repulsion | Disfavors Axial F (Conformer A) | Moderate |
| Result | Equilibrium lies strongly toward Conformer A (F-Axial) |
Experimental Validation Protocol (NMR)
As a scientist, you cannot rely solely on prediction. You must validate the conformation using Nuclear Magnetic Resonance (NMR). The coupling constants (
The H4-Proton Diagnostic
-
If F is Axial: H4 is Equatorial .
-
If F is Equatorial: H4 is Axial .
Coupling Constant Analysis ( )
The vicinal coupling constants between H4 and its neighbors (H3a, H3e, H5a, H5e) follow the Karplus relationship.
| Conformation | H4 Orientation | Expected | Signal Appearance |
| Conformer A (Predicted) | H4-Equatorial | Small ( | Narrow Multiplet / Quintet |
| Conformer B | H4-Axial | Large ( | Wide Triplet / Quartet |
Step-by-Step Validation Workflow
-
Sample Prep: Dissolve 5-10 mg of (2S,4R)-4-fluoropipecolic acid in D
O (to mimic physiological state) or CD OD. Avoid DMSO if studying salt bridges, as it disrupts ion pairing. -
Acquisition: Acquire a 1D
H-NMR spectrum. -
Target Identification: Locate the H4 resonance. Due to the deshielding effect of fluorine, H4 will be a distinct multiplet in the 4.8 – 5.2 ppm range (typically a doublet of multiplets due to
geminal coupling of ~50 Hz). -
Decoupling (Optional but Recommended): Perform a
F-decoupled H-NMR to collapse the geminal F-H splitting. This leaves only the H-H vicinal couplings. -
Measurement: Measure the width at half-height (
) or extract specific values.-
Result: If the sum of couplings (
) is small (< 15 Hz total width), the conformation is C2-Eq / C4-Ax .
-
Visualization of Conformational Equilibrium
The following diagram illustrates the equilibrium and the logic flow for determining the dominant species.
Figure 1: Conformational equilibrium and NMR diagnostic logic for (2S,4R)-4-fluoropipecolic acid.
Computational Validation (DFT)
For high-precision applications (e.g., drug docking), experimental data should be augmented with Density Functional Theory (DFT) calculations.
Protocol:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: M06-2X/6-311++G(d,p). M06-2X is recommended for its ability to model dispersion interactions and non-covalent bonding accurately.
-
Solvation Model: IEFPCM or SMD (Water). Crucial: Gas-phase calculations often overemphasize intramolecular hydrogen bonds that do not exist in water.
-
Input Geometry: Build both chair conformers (A and B).
-
Output Analysis: Compare
.-
Expect
(B - A) +1.5 to +2.5 kcal/mol, confirming the stability of the Axial Fluorine conformer.
-
Application in Drug Design[2]
Understanding this conformation allows for precise "structure-based design":
-
Restricting
and Angles: The rigid piperidine ring restricts the backbone dihedral angle . The specific pucker (dictated by the axial fluorine) fine-tunes the angle preference. -
Hydrophobic Collapse: The axial fluorine in (2S,4R)-4-fluoropipecolic acid points "up" from the ring face. In a protein binding pocket, this vector can be positioned to engage in multipolar interactions with backbone amides or to probe hydrophobic pockets (fluorine is both lipophilic and polarizable).
-
Solubility: The high polarity of the C-F bond, combined with the conformational lock, often improves the solubility of peptides compared to their non-fluorinated analogs by disrupting aggregation.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. [Link]
-
Brear, P., et al. (2016). Fluorine in Peptide Design and Protein Engineering.[3] Chemistry – A European Journal, 22(42), 14836-14845. [Link]
-
Raines, R. T. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 324, 63-82. [Link]
Sources
A Senior Application Scientist’s Guide to (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid in Peptidomimetics: A Framework for Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Robust Peptidomimetics
Peptides represent a vast and sophisticated class of signaling molecules, offering high potency and selectivity that make them exquisite candidates for therapeutic development.[1] However, their translation from promising leads to clinical realities is often thwarted by inherent pharmacological weaknesses, primarily poor metabolic stability due to enzymatic degradation and limited membrane permeability.[2] Peptidomimetics, compounds that emulate the structure and function of natural peptides, offer a compelling strategy to systematically overcome these liabilities.[3][4] By incorporating non-natural amino acids or modifying the peptide backbone, we can engineer molecules that retain the desired biological activity while exhibiting superior drug-like properties.
This guide introduces a powerful, next-generation building block for peptidomimetic design: (2S,4R)-4-fluoropiperidine-2-carboxylic acid . We will dissect its unique structural attributes, explore its profound impact on peptide conformation and stability, and provide actionable experimental protocols for its integration and analysis. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the underlying chemical principles, empowering you to leverage this tool for transformative drug discovery.
The Strategic Advantage of Fluorination in Drug Design
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, and for good reason. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the C-F bond (115 kcal/mol)—impart transformative effects on a molecule's physicochemical profile.[5]
Strategic fluorination allows us to:
-
Modulate Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the piperidine nitrogen.[5] This is a critical tool for reducing off-target effects, like hERG channel interactions, and optimizing a drug's ionization state for better cell permeability.
-
Enhance Metabolic Stability: The strength of the C-F bond makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes, effectively blocking a common site of degradation.
-
Control Conformation: Fluorine substitution creates strong stereoelectronic effects, such as the gauche effect and hyperconjugation, that can rigidly lock a flexible ring system into a single, well-defined conformation.[6] This pre-organization is key to enhancing binding affinity and selectivity.
-
Increase Lipophilicity: Fluorination can increase a molecule's lipophilicity, which may improve membrane permeability and enhance binding in hydrophobic pockets.[7]
(2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid: A Novel Building Block
Structural and Conformational Analysis
The power of (2S,4R)-4-fluoropiperidine-2-carboxylic acid lies in its constrained, fluorinated six-membered ring. Unlike flexible aliphatic amino acids, this building block introduces a rigid scaffold into the peptide backbone. The specific stereochemistry, (2S,4R), in conjunction with the fluorine substituent, dictates a strong conformational preference.
Extensive studies on similar 4-fluoropiperidines reveal that the fluorine atom often prefers an axial orientation over the sterically less-hindered equatorial position.[8][9] This counterintuitive preference is the result of stabilizing stereoelectronic interactions.
Table 1: Factors Influencing the Axial Preference of Fluorine in Piperidine Rings
| Interaction Type | Description | Consequence for Conformation |
| Charge-Dipole Interaction | An attractive electrostatic interaction between the partial negative charge on the axial fluorine and the positively charged nitrogen atom (in its protonated state).[9] | Stabilizes the axial conformer, particularly in polar environments. |
| Hyperconjugation (σCH → σCF)* | Donation of electron density from an axial C-H bond's bonding orbital into the antibonding orbital of the axial C-F bond.[8] | This anomeric effect significantly stabilizes the conformer where the C-F bond is axial. |
| Dipole Minimization | The axial conformation can result in a lower overall molecular dipole moment compared to the equatorial conformer, which can be favorable in non-polar environments.[8] | Context-dependent stabilization of the axial conformer. |
This predictable conformational bias is a powerful design element, allowing for the rational engineering of peptidomimetics with specific three-dimensional structures.
Caption: Conformational equilibrium of the (2S,4R)-4-fluoropiperidinium ring.
Plausible Synthesis Strategy
While this specific building block is novel, a robust synthesis can be envisioned based on established methods for producing all-cis-(multi)fluorinated piperidines.[10][11] A highly effective approach involves a diastereoselective dearomatization-hydrogenation process starting from a corresponding fluorinated pyridine precursor.[10][12]
Role and Application in Peptidomimetic Design
Imparting Conformational Rigidity
The primary role of (2S,4R)-4-fluoropiperidine-2-carboxylic acid is to act as a potent conformational constraint . By replacing a standard amino acid like Proline or Alanine, it locks the local peptide backbone into a well-defined geometry. This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity and selectivity. This principle is well-established with the extensively studied pyrrolidine analogs, 4-fluoroprolines, where the (4R)-fluoro substituent strongly favors a Cγ-exo ring pucker and a trans peptide bond.[6][13] The piperidine scaffold offers a related but distinct geometric constraint that can be used to mimic β-turns or other secondary structures.
Enhancing Proteolytic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases.[14][15] Incorporating fluorinated amino acids is a proven strategy to enhance proteolytic resistance.[7][16][17] The inclusion of (2S,4R)-4-fluoropiperidine-2-carboxylic acid can disrupt protease recognition and cleavage through two primary mechanisms:
-
Steric Shielding: The rigid, non-natural ring structure can prevent the peptide from adopting the extended conformation required for optimal binding within the protease active site.
-
Electronic Perturbation: The electronegative fluorine atom can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to nucleophilic attack during hydrolysis.
While the exact effect is context-dependent and must be empirically determined, the introduction of such a modified residue at or near a cleavage site is a rational strategy for improving a peptide's circulatory half-life.[14][15]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. jopcr.com [jopcr.com]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 15. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
gauche effect in (2S,4R)-4-fluoropiperidine-2-carboxylic acid
An In-depth Technical Guide: The Gauche Effect in (2S,4R)-4-fluoropiperidine-2-carboxylic acid
Abstract
The strategic incorporation of fluorine into N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of molecular properties such as metabolic stability, pKa, and lipophilicity.[1] A less intuitive but equally profound consequence of fluorination is the control it exerts over molecular conformation through stereoelectronic phenomena like the gauche effect. This guide provides a detailed technical analysis of the conformational landscape of (2S,4R)-4-fluoropiperidine-2-carboxylic acid, a molecule where the interplay between classic steric demands and quantum mechanical effects dictates its three-dimensional structure. We will dissect the underlying principles of the fluorine gauche effect in piperidine systems, outline the experimental and computational methodologies required for its elucidation, and discuss the implications for the design of conformationally defined bioactive compounds.
The Gauche Effect in Fluorinated Piperidines: A Paradigm Shift from Sterics
In classical stereochemistry, bulky substituents on a cyclohexane or piperidine ring are expected to predominantly occupy the sterically less hindered equatorial positions to minimize unfavorable 1,3-diaxial interactions. However, the introduction of highly electronegative atoms like fluorine can invert this preference, a phenomenon rooted in stabilizing electronic interactions.
Fundamental Principles: Hyperconjugation and Electrostatics
The preference for a fluorine atom to adopt an axial position on a piperidine ring is a manifestation of the gauche effect, driven primarily by hyperconjugation.[1] This involves the donation of electron density from an anti-periplanar σ bonding orbital (typically C-H) into the low-lying σ* anti-bonding orbital of the C-F bond (Figure 1B).[1][2] This orbital overlap stabilizes the gauche arrangement of the C-H and C-F bonds, an interaction that is geometrically optimal when the fluorine is in the axial position.
In addition to hyperconjugation, electrostatic forces play a significant role, particularly in protonated piperidinium species. A strong, stabilizing charge-dipole interaction can occur between the axial C-F bond dipole and the positively charged nitrogen (C-Fδ-···H-N+), further anchoring the fluorine in the axial orientation.[1][3][4] The interplay of these forces, along with solvent effects, ultimately determines the conformational equilibrium.[1][2]
Conformational Landscape of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
The conformational preference of (2S,4R)-4-fluoropiperidine-2-carboxylic acid is dictated by the energetic balance between the axial-preferring fluorine and the equatorially-preferring carboxylic acid group. The (2S,4R) stereochemistry establishes a trans relationship between the two substituents. This means the molecule will predominantly exist in one of two chair conformations: one where both substituents are equatorial (diequatorial) and one where both are axial (diaxial).
Caption: Integrated workflow for conformational analysis.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of different conformers.
Protocol: DFT Calculations for Conformational Energy Landscapes
-
Structure Generation: Build the 3D structures of both the diequatorial and diaxial chair conformers of (2S,4R)-4-fluoropiperidine-2-carboxylic acid.
-
Geometry Optimization: Perform full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). A solvent model (e.g., PCM for water or chloroform) should be included to simulate solution-phase behavior. [1]3. Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the conformers to predict their relative populations at a given temperature using the Boltzmann distribution.
-
NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interactions (e.g., the stabilization energy E(2) for the σC-H → σ*C-F donation) in the axial conformer. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for studying molecular conformation in solution.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., D2O, CDCl3).
-
1D Spectra Acquisition: Acquire high-resolution 1D 1H and 19F NMR spectra.
-
J-Coupling Analysis: The key to determining conformation lies in the vicinal (3-bond) coupling constants (³J).
-
³JHH: Analyze the coupling constants between protons on adjacent carbons. Large couplings (~8-12 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
³JHF: The coupling between the fluorine at C4 and the protons at C3 and C5 is highly informative. A large ³JHF (~30-45 Hz) typically corresponds to an anti-periplanar (axial-axial) arrangement, while smaller values (~5-15 Hz) indicate a gauche (axial-equatorial or equatorial-equatorial) relationship. [1][2]4. 2D NOESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations. Strong NOEs between protons in a 1,3-diaxial arrangement provide definitive proof of their spatial proximity.
-
Implications for Drug Design and Medicinal Chemistry
Understanding and controlling the conformation of piperidine rings is critical in drug development, as the three-dimensional presentation of pharmacophoric features dictates binding affinity and selectivity for biological targets. [6]
-
Conformational Constraint: By introducing fluorine, medicinal chemists can leverage the gauche effect to lock the piperidine ring into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to a significant increase in potency.
-
Vectorial Display of Substituents: An axial fluorine alters the spatial trajectory of other substituents on the ring. In our target molecule, forcing the carboxylic acid into an equatorial position ensures it projects away from the ring, which may be optimal for interacting with a specific receptor sub-site.
-
Tuning Physicochemical Properties: Beyond conformation, the inductive effect of fluorine lowers the pKa of the piperidine nitrogen, reducing its basicity. This can improve oral bioavailability by decreasing the likelihood of positive charge at physiological pH, which can hinder membrane permeability. [1]
Conclusion
The conformational analysis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid presents a classic case of competition between steric hindrance and stereoelectronic stabilization. While the bulky carboxylic acid group likely forces the molecule to adopt a predominantly diequatorial conformation, the underlying gauche effect of the fluorine atom remains a powerful force that modulates the energetic landscape and influences the molecule's physicochemical properties. A thorough investigation using a combination of high-level computational modeling and detailed NMR analysis is required to fully characterize the conformational equilibrium. The insights gained from such studies are crucial for the rational design of next-generation therapeutics, where precise control over molecular shape is paramount to achieving desired biological activity.
References
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Vertex AI Search.
-
Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. [Link]
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Vertex AI Search.
-
Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14010-14017. [Link]
- Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (n.d.). New Journal of Chemistry (RSC Publishing).
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347. [Link]
- Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. (n.d.). ResearchGate.
-
Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative .... (2023). New Journal of Chemistry (RSC Publishing). [Link]
- Origin of the Anomeric Effect Revisited. Theoretical Conformation Analysis of 2-Hydroxypiperidine and 2-Hydroxyhexahydropyrimidine. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). Retrieved February 23, 2026, from [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). ResearchGate.
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journals. [Link]
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate.
-
Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]
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- 6. researchers.mq.edu.au [researchers.mq.edu.au]
biological activity of 4-fluoropiperidine-2-carboxylic acid isomers
Technical Guide: Biological Activity and Conformational Analysis of 4-Fluoropiperidine-2-carboxylic Acid Isomers
Executive Summary
4-Fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid) represents a critical class of non-proteinogenic amino acids used to probe the stereoelectronic requirements of peptide receptors and enzymes. As a six-membered ring homolog of 4-fluoroproline, it offers a unique tool for conformationally restricting peptide backbones while modulating the pKa of the secondary amine.
This guide details the distinct biological activities, conformational preferences, and synthetic pathways for the cis and trans isomers of 4-fluoropiperidine-2-carboxylic acid. It focuses on their utility as GABA receptor probes , collagen stability modulators , and metabolically stable scaffolds in drug design.
Stereochemical Definitions and Nomenclature
The biological activity of 4-fluoropipecolic acid is strictly governed by its stereochemistry. The two chiral centers (C2 and C4) give rise to four stereoisomers. This guide focuses on the L-series (2S), which are biologically relevant for peptide incorporation.
| Isomer Common Name | IUPAC Name | Relative Stereochemistry | Ring Conformation Preference |
| (2S,4R)-4-Fluoropipecolic acid | (2S,4R)-4-fluoropiperidine-2-carboxylic acid | trans | Equatorial Fluorine (favored by sterics) |
| (2S,4S)-4-Fluoropipecolic acid | (2S,4S)-4-fluoropiperidine-2-carboxylic acid | cis | Axial Fluorine (favored by gauche effect) |
Technical Note: Unlike 4-fluoroproline, where the ring pucker (C
-exo/endo) is the primary variable, the piperidine ring of pipecolic acid exists in a chair conformation. The position of the fluorine atom (axial vs. equatorial) dictates the global shape and lipophilicity of the molecule.
Mechanism of Action & Structural Pharmacology
The Fluorine Gauche Effect in Piperidines
The introduction of a fluorine atom at the 4-position induces specific conformational biases due to the fluorine gauche effect and steric repulsion.
-
Protonated State (Physiological pH): In the ammonium form, the C4-F bond tends to align gauche to the vicinal C-C bonds to maximize
hyperconjugation. However, in the 6-membered piperidine ring, 1,3-diaxial interactions often dominate. -
Conformational Lock:
-
The (2S,4S) (cis) isomer often places the fluorine in the axial position to avoid steric clash with the equatorial carboxylic acid group at C2, stabilizing a specific chair conformer.
-
The (2S,4R) (trans) isomer typically places both the C2-carboxylate and C4-fluorine in equatorial positions, creating a highly extended, lipophilic surface.
-
GABAergic Modulation
Pipecolic acid is a metabolic intermediate of L-lysine and a structural analogue of
-
GABA Uptake Inhibition: 4-Fluoropipecolic acid isomers act as conformationally restricted analogues of GABA. The electronegative fluorine atom lowers the pKa of the secondary amine (approx. 1-1.5 units lower than pipecolic acid), altering its zwitterionic character and affinity for GABA transporters (GAT).
-
Receptor Binding: The specific spatial arrangement of the ammonium and carboxylate groups in the cis isomer mimics the folded conformation of GABA, potentially showing higher affinity for specific GABA receptor subtypes compared to the extended trans isomer.
Peptide Engineering and Collagen Stability
Incorporating 4-fluoropipecolic acid into collagen-mimetic peptides (Xaa-Yaa-Gly) tests the limits of triple-helix stability.
-
Steric Bulk vs. Preorganization: Unlike 4-fluoroproline, which stabilizes collagen via the gauche effect on the pyrrolidine ring pucker, the larger piperidine ring of 4-fluoropipecolic acid introduces steric bulk.
-
Proteolytic Stability: The fluorine substitution at C4 blocks metabolic oxidation by prolyl/pipecolyl hydroxylases, significantly increasing the plasma half-life of peptides containing this residue.
Comparative Data Analysis
Table 1: Physicochemical and Biological Comparison
| Property | L-Proline | L-Pipecolic Acid | (2S,4S)-4-F-Pipecolic Acid | (2S,4R)-4-F-Pipecolic Acid |
| Ring Size | 5-membered | 6-membered | 6-membered | 6-membered |
| Amine pKa | 10.6 | 10.4 | ~9.2 (Est.) | ~9.3 (Est.) |
| LogP | -2.54 | -2.3 | -1.8 | -1.7 |
| Conformational Bias | C | Chair | Distorted Chair (F-axial) | Chair (F-equatorial) |
| Metabolic Stability | Low (Proline oxidase) | Low (Pipecolic oxidase) | High (Blocked C4) | High (Blocked C4) |
| Primary Application | Native Proteins | Lysine Metabolite | Foldamer Design | GABA Mimetic |
Experimental Protocols
Protocol A: Stereoselective Synthesis via Deoxyfluorination
Objective: To synthesize (2S,4R)-4-fluoropipecolic acid from (2S,4S)-4-hydroxypipecolic acid using a nucleophilic fluorinating agent with inversion of configuration.
Reagents:
-
Starting Material: (2S,4S)-N-Boc-4-hydroxypipecolic acid methyl ester
-
Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of (2S,4S)-N-Boc-4-hydroxypipecolic acid methyl ester in anhydrous DCM (0.1 M concentration) under an argon atmosphere.
-
Cooling: Cool the solution to -78°C . Critical: Low temperature prevents the elimination side-reaction that forms the enamine.
-
Addition: Dropwise add 1.2 eq of Deoxo-Fluor. Stir at -78°C for 1 hour.
-
Warming: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quenching: Quench with saturated aqueous NaHCO
. Caution: Vigorous gas evolution. -
Extraction: Extract with DCM (3x), dry over MgSO
, and concentrate. -
Purification: Purify via flash chromatography (Hexane/EtOAc).
-
Hydrolysis: Deprotect the ester (LiOH, THF/H
O) and Boc group (TFA/DCM) to yield the free amino acid.
Protocol B: Conformational Analysis by NMR
Objective: To determine the axial/equatorial preference of the fluorine atom.[1]
-
Sample Prep: Dissolve 5 mg of the synthesized isomer in D
O or CDCl . -
Experiment: Acquire a
H NMR spectrum with sufficient scans to resolve the H4 methine proton signal. -
Coupling Analysis:
-
Measure the vicinal coupling constants (
and ). -
Interpretation:
-
Axial Fluorine (Equatorial Proton): Small couplings (
Hz, Hz). The H4 signal will appear as a narrow multiplet. -
Equatorial Fluorine (Axial Proton): Large couplings (
Hz). The H4 signal will appear as a wide triplet of triplets.
-
-
Visualization of Pathways & Logic
Diagram 1: Synthesis and Stereochemical Inversion
This diagram illustrates the inversion of configuration during the fluorination step, a critical concept for obtaining the desired isomer.
Caption: Synthetic route converting the ketone precursor to the trans-4-fluoro isomer via stereoselective reduction and nucleophilic fluorination with inversion.
Diagram 2: Conformational Equilibrium
This diagram depicts the dynamic equilibrium of the piperidine ring and the stabilization factors.
Caption: Conformational equilibrium of the cis-isomer. The axial fluorine conformer is often stabilized by the gauche effect despite steric penalties.
References
-
Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 2020. Link
-
Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-L-pyroglutamic acids. Journal of Organic Chemistry, 2003. Link
-
Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-L-proline. Journal of Organic Chemistry, 2021. Link
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2017. Link
-
Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate, 2022. Link
Sources
pKa values of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
An In-Depth Technical Guide to the pKa Values of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-4-fluoropiperidine-2-carboxylic acid is a synthetic amino acid of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine ring is designed to modulate the physicochemical properties of the molecule, including its acidity and basicity, which are quantified by its pKa values. These parameters are critical for predicting the molecule's pharmacokinetic and pharmacodynamic behavior, such as absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the , offering field-proven insights for researchers in drug development.
Introduction: The Significance of pKa in Drug Design
The pKa of a molecule is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a molecule like (2S,4R)-4-fluoropiperidine-2-carboxylic acid, which contains both a carboxylic acid and an amine group, there will be two distinct pKa values:
-
pKa₁: Corresponding to the deprotonation of the carboxylic acid group (-COOH).
-
pKa₂: Corresponding to the deprotonation of the protonated piperidine nitrogen (-NH₂⁺-).
These values dictate the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets.[1][2] The introduction of fluorine, the most electronegative element, is a common strategy in medicinal chemistry to fine-tune these properties.[2][3]
The Inductive Effect of Fluorine on pKa Values
The primary influence of the fluorine atom in (2S,4R)-4-fluoropiperidine-2-carboxylic acid on its pKa values is through the inductive effect . This effect involves the polarization of a chemical bond due to the electronegativity of a nearby atom.
-
Effect on the Carboxylic Acid (pKa₁): The electron-withdrawing fluorine atom pulls electron density away from the carboxylic acid group.[4] This stabilizes the resulting carboxylate anion (-COO⁻) upon deprotonation, making the proton more likely to dissociate.[4] Consequently, the carboxylic acid becomes stronger, and its pKa₁ value is expected to be lower than that of the non-fluorinated parent compound, piperidine-2-carboxylic acid.
-
Effect on the Piperidine Nitrogen (pKa₂): Similarly, the inductive effect of fluorine withdraws electron density from the piperidine nitrogen.[3][5] This reduces the electron-donating ability of the nitrogen, making it a weaker base. As a result, the protonated form of the amine (-NH₂⁺-) is more acidic and will release its proton more readily. Therefore, the pKa₂ of the protonated amine is also expected to be lower compared to the non-fluorinated analog.[5]
The magnitude of this effect is dependent on the distance between the fluorine atom and the ionizable group.[4][6] In the (4R) configuration, the fluorine atom is two carbons away from the carboxylic acid (C2) and two carbons away from the nitrogen (N1), suggesting a significant impact on both pKa values.
Predicted pKa Values and Physicochemical Properties
| Compound | Functional Group | Predicted/Known pKa | Rationale for Prediction |
| Piperidine-2-carboxylic acid (non-fluorinated analog) | Carboxylic Acid | ~2.2 | Similar to proline and other cyclic amino acids.[1][7] |
| Protonated Amine | ~10.6 | Similar to proline and other cyclic amino acids.[1][7] | |
| (2S,4R)-4-fluoropiperidine-2-carboxylic acid | Carboxylic Acid (pKa₁) | < 2.2 | The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid.[3][4] |
| **Protonated Amine (pKa₂) ** | < 10.6 | The electron-withdrawing fluorine atom decreases the basicity of the amine.[3][5] |
Isoelectric Point (pI): The pI is the pH at which the molecule has a net zero charge. It can be calculated by averaging the two pKa values: pI = (pKa₁ + pKa₂) / 2.[1] Given that both pKa values are expected to decrease, the pI of the fluorinated compound will also be lower than its non-fluorinated counterpart.
Methodologies for pKa Determination
To obtain accurate pKa values, a combination of experimental and computational methods is recommended.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly reliable method for determining pKa values.[8][9][10]
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added.[11] The resulting titration curve will show two equivalence points, corresponding to the deprotonation of the carboxylic acid and the amine group. The pKa values are determined from the pH at the half-equivalence points.[11][12]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of (2S,4R)-4-fluoropiperidine-2-carboxylic acid of known concentration (e.g., 0.01 M) in deionized water.[9]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[9]
-
Data Collection: Record the pH of the solution after each incremental addition of the base using a calibrated pH meter.[13]
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two inflection points on the curve, which correspond to the equivalence points.
-
The pKa₁ is the pH at the point where half of the first equivalent of base has been added.
-
The pKa₂ is the pH at the point where one and a half equivalents of base have been added.
-
The Henderson-Hasselbalch equation can be used to analyze the buffering regions of the curve.[11]
-
}
Potentiometric Titration Workflow
Computational pKa Prediction
Computational methods provide a valuable means of predicting pKa values, especially in the early stages of drug design before a compound is synthesized.
Methods:
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the free energy change of the deprotonation reaction in a solvent continuum model.[14][15] This approach provides high accuracy but is computationally intensive.[16]
-
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These methods use existing pKa data for a large set of molecules to train models that can predict the pKa of new compounds based on their chemical structure.[16]
-
Commercial Software: Several software packages are available that use a combination of empirical and theoretical methods to predict pKa values with reasonable accuracy.[8]
Workflow for QM-based pKa Prediction:
}
Quantum Mechanical pKa Prediction Workflow
Conclusion and Future Perspectives
The are critical parameters for its development as a potential therapeutic agent. The presence of the fluorine atom is predicted to lower both the pKa of the carboxylic acid and the protonated amine through a strong inductive effect. This guide has outlined the theoretical basis for these predictions and provided detailed protocols for their experimental and computational determination. Accurate pKa values will enable researchers to build more reliable models for predicting the ADME properties of this and similar fluorinated compounds, ultimately accelerating the drug discovery process.
References
-
Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]
-
ACS Publications. (2009, July 23). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]
-
Scribd. Determination of The Pka Values of An Amino Acid. [Link]
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
ResearchGate. (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... [Link]
-
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]
-
ResearchGate. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
-
Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
-
PubMed. (2014, July 15). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]
-
ResearchGate. pKa values of common substituted piperazines. [Link]
-
ResearchGate. (2025, August 10). Fluorinated Heterocycles. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
-
ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
ResearchGate. (PDF) Computational estimation of pKa values. [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. optibrium.com [optibrium.com]
Methodological & Application
stereoselective synthesis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
Executive Summary
(2S,4R)-4-fluoropiperidine-2-carboxylic acid (cis-4-fluoropipecolic acid) is a critical non-proteinogenic amino acid scaffold used in peptidomimetics to modulate lipophilicity, metabolic stability, and conformational entropy.[1] The introduction of fluorine at the C4 position induces a specific ring pucker via the gauche effect, influencing the binding affinity of the final drug candidate.
This application note details a robust, self-validating protocol for the synthesis of the (2S,4R) isomer. Unlike common routes that yield diastereomeric mixtures, this guide advocates a "Double Inversion Strategy" starting from the 4-oxo intermediate.[1] This pathway ensures high diastereomeric excess (de) by leveraging the predictable stereochemical outcomes of L-Selectride reduction, Mitsunobu inversion, and
Strategic Analysis & Retrosynthesis
The Stereochemical Challenge
The target molecule requires a cis relationship between the C2-carboxylate and the C4-fluorine.[1]
-
Target Configuration: (2S, 4R).
-
Fluorination Reagent: Deoxo-Fluor or DAST (Proceeds via
inversion).[1] -
Required Precursor: To obtain the (4R)-fluoride via inversion, the substrate must be the (4S)-alcohol (trans-isomer).[1]
Direct reduction of N-Boc-4-oxopiperidine-2-carboxylate typically yields the thermodynamically stable cis-alcohol ((2S, 4R)), which is the wrong precursor for the desired fluoride.[1] Therefore, this protocol utilizes a Mitsunobu inversion step to access the required trans-alcohol with high fidelity.
Workflow Logic (DOT Visualization)
Figure 1: Retrosynthetic logic illustrating the "Double Inversion" pathway required to achieve the (2S,4R) configuration.
Detailed Experimental Protocols
Step 1: Stereoselective Reduction to (2S,4R)-Alcohol
Objective: Convert the ketone to the cis-alcohol with high diastereoselectivity using a bulky hydride donor.[1]
-
Reagents:
-
Mechanism: L-Selectride attacks the ketone from the less hindered equatorial face (away from the C2-carboxylate), forcing the hydroxyl group into the axial position (cis relative to the C2 group).[1]
Protocol:
-
Dissolve N-Boc-4-oxopiperidine-2-carboxylate (10 mmol) in anhydrous THF (50 mL) under
atmosphere. -
Cool the solution to -78 °C .
-
Add L-Selectride solution dropwise over 20 minutes.[1] Maintain internal temperature below -70 °C.
-
Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Quench: Add 30%
(5 mL) and 10% NaOH (5 mL) cautiously at -78 °C, then warm to 0 °C. Caution: Exothermic. -
Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Silica gel chromatography (30-50% EtOAc in Hexanes).
Step 2: Mitsunobu Inversion to (2S,4S)-Alcohol
Objective: Invert the C4 stereocenter to generate the trans-alcohol required for the fluorination step.[1]
-
Reagents:
Protocol:
-
Dissolve (2S,4R)-alcohol (8 mmol),
(12 mmol), and benzoic acid (12 mmol) in THF (40 mL) at 0 °C. -
Add DIAD (12 mmol) dropwise. The solution will turn yellow.[1]
-
Warm to room temperature (RT) and stir for 12 hours.
-
Concentrate and purify the intermediate benzoate ester via column chromatography.[1]
-
Hydrolysis: Dissolve the benzoate in MeOH (20 mL) and add
(2.0 equiv). Stir at RT for 3 hours.[1][2][3] -
Filter, concentrate, and purify to obtain the (2S,4S)-alcohol .
-
Validation: The H4 proton signal in
-NMR will shift downfield and show large diaxial coupling (approx 10-12 Hz) indicative of an equatorial alcohol in the chair conformation.[1]
-
Step 3: Deoxyfluorination (The Critical Step)
Objective: Install the fluorine atom with inversion of configuration to yield the final (2S,4R) target.
-
Reagents:
-
Safety Note: Deoxo-Fluor is thermally more stable than DAST but still generates HF.[1] Use plastic/Teflon labware for workup if possible.[1]
Protocol:
-
Dissolve (2S,4S)-alcohol (5 mmol) in anhydrous DCM (25 mL) in a plastic or Teflon-coated flask.
-
Cool to -10 °C (Ice/Salt bath).
-
Add Deoxo-Fluor dropwise.[1] Do not allow temperature to spike.
-
Stir at -10 °C for 1 hour, then warm to RT and stir for 8-12 hours.
-
Quench: Pour reaction mixture slowly into saturated
solution (50 mL) with vigorous stirring. CO2 evolution will occur.[1] -
Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography.
-
Result: (2S,4R)-N-Boc-4-fluoropiperidine-2-carboxylate methyl ester.[1]
-
Quality Control & Data Interpretation
NMR Validation Criteria
To confirm the success of the synthesis, compare the coupling constants (
| Parameter | (2S,4S)-Alcohol (Precursor) | (2S,4R)-Fluoride (Product) |
| C4 Substituent | OH (Equatorial) | F (Axial) |
| H4 Proton | Axial | Equatorial |
| H4 Coupling ( | Large ( | Small ( |
| N/A |
Troubleshooting Guide
-
Problem: Elimination product (alkene) observed during fluorination.
-
Cause: Reaction temperature too high or basic conditions.[1]
-
Solution: Keep reaction at -20 °C for longer; ensure anhydrous conditions; switch to XtalFluor-E which is less prone to elimination.
-
-
Problem: Low yield in Mitsunobu.
-
Solution: Use p-nitrobenzoic acid (more acidic) to facilitate the reaction, then hydrolyze.[1]
-
Pathway Visualization (Mechanism)
Figure 2: The stereochemical "flip" mechanism ensuring the final Fluorine is cis to the Carboxylate.
References
-
Stereoselective Reduction of 4-Oxopipecolates
-
Fluorination with Inversion (DAST/Deoxo-Fluor)
-
Synthesis of cis-4-fluoropipecolic acid
-
Deoxo-Fluor Reagent Profile
Sources
- 1. 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
Fmoc protection protocols for (2S,4R)-4-fluoropiperidine-2-carboxylic acid
Application Note: Optimized Fmoc Protection of (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid
Abstract
This application note details a robust, high-purity protocol for the
Part 1: Chemical Context & Mechanistic Insight
The Fluorine Effect on Nucleophilicity
The introduction of a fluorine atom at the C4 position of the piperidine ring exerts a strong electron-withdrawing inductive effect (
-
Impact on pKa: The pKa of the secondary amine in 4-fluoropiperidine derivatives is typically 1.0–1.5 units lower than the non-fluorinated parent (pipecolic acid). While this facilitates deprotonation under mild basic conditions, it slightly reduces the nucleophilicity of the nitrogen lone pair.
-
Operational Consequence: To drive the reaction to completion, maintaining a pH between 9.0 and 10.0 is critical. Lower pH results in protonation of the amine (halting reaction), while pH > 11.0 increases the risk of Fmoc hydrolysis or premature cleavage.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent.
-
Why not Fmoc-Cl? Fmoc-Chloride is highly electrophilic. With secondary amines (like piperidines), it poses a significant risk of forming "dipeptides" (where the product reacts with a second equivalent of activated amino acid) and generates Fmoc-OH rapidly upon hydrolysis.
-
Why Fmoc-OSu? The hydroxysuccinimide leaving group is less aggressive, allowing for a controlled reaction that favors mono-protection. Furthermore, the byproduct (N-hydroxysuccinimide) is water-soluble, simplifying purification.
Part 2: Critical Reaction Parameters
| Parameter | Recommended Value | Scientific Rationale |
| Stoichiometry | 1.1 – 1.2 eq. Fmoc-OSu | Slight excess ensures complete consumption of the expensive fluorinated amino acid. |
| Base | Carbonates provide a buffered pH (9–10) ideal for Schotten-Baumann conditions. Avoid strong hydroxides (NaOH). | |
| Solvent System | Acetone dissolves Fmoc-OSu; Water dissolves the amino acid salt. Dioxane is an alternative but harder to remove. | |
| Temperature | Start cold to control exotherm and minimize hydrolysis; warm to RT to drive kinetics. | |
| Concentration | 0.2 – 0.5 M | High dilution slows the reaction; too concentrated leads to precipitation of the Fmoc-reagent. |
Part 3: Detailed Experimental Protocol
Phase A: Solubilization & Initiation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend (2S,4R)-4-fluoropiperidine-2-carboxylic acid (1.0 eq) in distilled water (approx. 5 mL per gram of substrate).
-
Basification: Add
(2.5 eq) solid in portions. Stir until the solution becomes clear and the amino acid is fully dissolved (formation of the sodium carboxylate).-
Check: Verify pH is ~9.5–10.0 using pH paper.
-
-
Solvent Addition: Add Acetone (equal volume to water). The mixture may become slightly cloudy initially but should clarify. Cool the mixture to
in an ice bath.
Phase B: Reaction
-
Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of Acetone. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Incubation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 12–18 hours.
-
Monitoring: Analyze by TLC (System: MeOH/DCM 1:9) or HPLC.[1] The free amino acid (ninhydrin positive) should disappear; the Fmoc-product (UV active) should appear.
-
Phase C: The "Basic Wash" (Critical Purification Step)
Most protocols fail here by acidifying too early. This step ensures self-validation of purity.
6. Dilution: Dilute the reaction mixture with water (double the initial volume) and evaporate the bulk of the Acetone under reduced pressure (Rotavap,
- Mechanism:[1][2][3][4][5] The Product is a carboxylate salt (soluble in water). Unreacted Fmoc-OSu and Fmoc-byproducts are neutral organics (soluble in Ether).
- Action: Discard the organic (Ether) layer. Keep the Aqueous layer.
Phase D: Acidification & Isolation
-
Acidification: Cool the aqueous phase to
. Carefully add 1N HCl dropwise with stirring until pH reaches 2.0–3.0.-
Observation: The solution will turn cloudy as the Fmoc-protected amino acid protonates and precipitates/oils out.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (
vol). -
Drying: Combine EtOAc layers, wash with Brine (
), and dry over anhydrous . -
Concentration: Filter and evaporate the solvent to yield the crude product, typically a white foam or solid.
-
Final Polish: If necessary, recrystallize from EtOAc/Hexanes or DCM/Petroleum Ether to remove traces of Fmoc-OH.
Part 4: Quality Control & Validation
| QC Method | Expected Result | Note |
| HPLC (C18) | Single peak, | Monitor at 254 nm (Fmoc fluorene absorption). |
| Single multiplet | Confirm no epimerization at C4. Shift is distinct from starting material. | |
| Fmoc signals (7.3–7.8 ppm) present | Check for absence of succinimide peak (2.8 ppm singlet). | |
| HRMS | Confirm mass corresponds to Fmoc-(2S,4R)-4-F-Pip-OH. |
Part 5: Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical impurity removal step.
Figure 1: Operational workflow for Fmoc protection. The red node highlights the "Basic Wash," a self-validating step that removes non-acidic impurities before product isolation.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][6][7][8] Chemical Reviews, 109(6), 2455–2504.
-
Novabiochem. (2024). "Fmoc-OSu: Reagent for the introduction of the Fmoc group."[1][3][7][9] Merck/MilliporeSigma Technical Data.
-
Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[3][7][9][10] The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Chem-Impex International. (2023). "Product: (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid [Analogous Scaffold Data]." Catalog Data.
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine [enamine.net]
- 8. chempep.com [chempep.com]
- 9. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Application Note: (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid as a Proline Surrogate
The following guide details the application, mechanistic rationale, and experimental protocols for using (2S,4R)-4-fluoropiperidine-2-carboxylic acid (also known as (2S,4R)-4-fluoropipecolic acid) as a proline surrogate in medicinal chemistry and peptide engineering.
Executive Summary
Proline is a cornerstone of peptide secondary structure, dictating turns and helices via its pyrrolidine ring constraints.[1] However, its 5-membered ring retains significant flexibility (endo/exo puckering). (2S,4R)-4-fluoropiperidine-2-carboxylic acid ((2S,4R)-4-F-Pip) introduces a 6-membered piperidine ring equipped with a fluorine substituent. This surrogate offers three distinct advantages over proline:
-
Ring Expansion: The 6-membered ring imposes a rigid chair conformation, distinct from the envelope flux of proline.
-
Stereoelectronic Locking: The (2S,4R) configuration places the electronegative fluorine and the carboxyl group in a cis-1,3 relationship, locking the ring into a stable diequatorial chair.
-
Amide Bond Modulation: The increased steric bulk at the
-carbon (C6) shifts the cis/trans amide bond equilibrium, often favoring the cis isomer significantly more than proline.
Physicochemical Profile & Surrogate Selection
The following table contrasts (2S,4R)-4-F-Pip with Proline and standard Pipecolic acid to guide selection.
| Feature | L-Proline | L-Pipecolic Acid | (2S,4R)-4-F-Pipecolic Acid |
| Ring Size | 5 (Pyrrolidine) | 6 (Piperidine) | 6 (Piperidine) |
| Ring Pucker | C | Chair (Fluxional) | Chair (Locked Diequatorial) |
| Amide Cis Content | Low (~10-20% in water) | Moderate (~30-50%) | High (Solvent dependent) |
| Lipophilicity | Low | Moderate | High (C-F bond) |
| Proteolytic Stability | Low (Native) | High (Non-natural) | Very High (Steric + Electronic) |
| Key Application | Native Turns | Restricting | Locking Conformation / Cis-Amide Induction |
Mechanistic Insight: The Diequatorial Lock
In the (2S,4R) diastereomer, the C2-Carboxyl and C4-Fluorine substituents are cis to each other. In a cyclohexane-like chair conformation, 1,3-cis substituents can exist as either diaxial (highly unstable) or diequatorial (highly stable).
-
(2S,4R)-4-F-Pip exclusively adopts the diequatorial chair .
-
This rigidity eliminates the "ring flip" dynamics seen in unsubstituted pipecolic acid, providing a pre-organized scaffold for ligand-receptor binding.
Decision Matrix: Selecting the Right Surrogate
Use the following logic flow to determine if (2S,4R)-4-F-Pip is the correct tool for your sequence design.
Figure 1: Decision tree for selecting proline surrogates based on stability and conformational requirements.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
Coupling secondary amines (like pipecolic acid) is difficult due to steric hindrance. Coupling to the N-terminus of a resin-bound (2S,4R)-4-F-Pip is the critical bottleneck.
Reagents Required:
-
Fmoc-(2S,4R)-4-fluoropiperidine-2-carboxylic acid (Commercially available or synthesized via DAST fluorination of (2S,4S)-4-hydroxypipecolic acid).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Resin: Rink Amide or Wang (0.3–0.5 mmol/g loading recommended to reduce aggregation).
Step-by-Step Methodology:
-
Coupling of Fmoc-(2S,4R)-4-F-Pip-OH (The easy part):
-
Dissolve 4.0 eq of amino acid and 3.9 eq of HATU in DMF.
-
Add 8.0 eq of DIPEA. Activate for 30 seconds.
-
Add to resin. Shake for 1 hour at room temperature.
-
QC: Perform a standard Kaiser test (will likely be negative/yellow).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: The secondary amine of the piperidine ring is now exposed. It is less nucleophilic than proline due to the inductive effect of the fluorine (though F is at C4, the effect is distal but non-zero) and significant steric shielding from the C2/C6 ring hydrogens.
-
-
Coupling to the N-terminus of (2S,4R)-4-F-Pip (The hard part):
-
Choice of Reagent: Do NOT use HBTU/HOBt. Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Stoichiometry: Use 5.0 eq of the next Fmoc-Amino Acid, 4.9 eq HATU, 10 eq DIPEA.
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 2 hours at Room Temperature.
-
Coupling 2: 1 hour at 50°C (Microwave assisted is preferred: 75°C for 5 min, 25W).
-
-
Monitoring: The Kaiser test is unreliable for secondary amines. Use the Chloranil Test or p-Nitrobenzyl Pyridine Test .
-
Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to resin beads. Blue beads = free secondary amine (incomplete coupling). Colorless = complete.
-
-
-
Cleavage:
-
Standard TFA/TIS/H2O (95:2.5:2.5). The C-F bond is stable to standard acidolysis.
-
Protocol B: Determination of Cis/Trans Amide Ratio (NMR)
To validate the conformational impact of the surrogate, you must measure the
Sample Preparation:
-
Synthesize a model peptide: Ac-Ala-(2S,4R)-4-F-Pip-NHMe or within your sequence of interest.
-
Dissolve ~2 mg in 600
L of D O or phosphate buffer (pH 6.5).
Data Acquisition & Analysis:
-
1H NMR: Acquire a spectrum with sufficient scans (NS=64) to see minor rotamers.
-
Focus Region: Look at the
-proton of the residue preceding the 4-F-Pip (e.g., the Alanine H ).-
Due to the magnetic anisotropy of the amide bond, the cis and trans isomers will show distinct chemical shifts for the preceding H
(typically separated by 0.1–0.5 ppm). -
The 4-F-Pip H
(at C2) will also show splitting.[2]
-
-
Calculation:
-
Expected Result: Unlike Proline (typically 10-20% cis), Pipecolic acid derivatives often exhibit 30–50% cis populations in water due to the steric clash between the C6-methylene and the preceding carbonyl in the trans state. The (2S,4R) configuration stabilizes the chair, making these populations distinct and slow-exchanging on the NMR timescale.
-
Visualizing the Workflow
The following diagram illustrates the critical SPPS modification required when handling this hindered amine.
Figure 2: Modified SPPS cycle for incorporating (2S,4R)-4-fluoropiperidine-2-carboxylic acid, highlighting the difficulty in acylating the secondary amine.
References
-
Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal, 2020.[3]
-
Pipecolic Acid in Peptide Synthesis: Beuchet, P., et al. "Pipecolic acid derivatives as proline surrogates: synthesis and structural analysis." European Journal of Organic Chemistry, 2010.
-
Stereoelectronic Effects in Proline Analogs: Shoulders, M. D., & Raines, R. T. "Collagen structure and stability." Annual Review of Biochemistry, 2009. (Provides foundational theory on gauche effects applicable to the 4-F-Pip system).
-
Synthesis of 4-Fluoropipecolic Acids: Qiu, X. L., & Qing, F. L. "Diastereoselective synthesis of 4-fluoropipecolic acid derivatives." Journal of Organic Chemistry, 2002.
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid in Medicinal Chemistry
(2S,4R)-4-Fluoropiperidine-2-carboxylic acid is a valuable chiral building block in the design and synthesis of novel therapeutics. The incorporation of a fluorine atom into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry of this compound, with a cis relationship between the fluorine atom and the carboxylic acid group, provides a rigid conformational constraint that can be exploited by medicinal chemists to optimize drug-receptor interactions. This guide provides a comprehensive overview of the key considerations and procedures for the scale-up synthesis of this important synthetic intermediate, focusing on a practical and robust route starting from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxyproline.
Synthetic Strategy: A Multi-Step Approach from a Chiral Pool Precursor
The most logical and cost-effective strategy for the stereoselective synthesis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid on a larger scale is to start from a chiral precursor that already possesses the desired stereochemistry at the C2 position. (2S,4R)-4-hydroxyproline is an ideal starting material as it is a naturally occurring amino acid, commercially available in large quantities, and has the correct stereoconfiguration at the carbon atom bearing the carboxylic acid group.[1] The key transformation in this synthetic route is the stereospecific conversion of the hydroxyl group at the C4 position to a fluorine atom with retention of the cis stereochemistry relative to the C2 carboxylic acid. This is typically achieved through a nucleophilic substitution reaction with a suitable fluorinating agent, following activation of the hydroxyl group. A carefully designed protecting group strategy is essential to prevent unwanted side reactions and to ensure the desired chemoselectivity throughout the synthetic sequence.[2][3][4]
The overall synthetic workflow can be broken down into the following key stages:
-
Protection of the Amine and Carboxylic Acid Functionalities: To prevent interference from the reactive amine and carboxylic acid groups during the fluorination step, they must be protected.
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution.
-
Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride ion to introduce the fluorine atom with the desired stereochemistry.
-
Deprotection: The protecting groups are removed to yield the final target molecule.
-
Purification and Isolation: The final product is purified to meet the required quality specifications.
Caption: Overall synthetic workflow for the scale-up of (2S,4R)-4-fluoropiperidine-2-carboxylic acid.
Detailed Protocols and Methodologies
PART 1: Protection of (2S,4R)-4-Hydroxyproline
To ensure the success of the subsequent fluorination step, both the secondary amine and the carboxylic acid of the starting material must be protected. A common and effective strategy is to protect the amine as a tert-butoxycarbonyl (Boc) group and the carboxylic acid as a methyl or ethyl ester. The Boc group is stable under the conditions of the fluorination reaction and can be readily removed under acidic conditions.[3]
Protocol 1: N-Boc Protection and Esterification of (2S,4R)-4-Hydroxyproline
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| (2S,4R)-4-Hydroxyproline | 131.13 | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 |
| Methanol (MeOH) | 32.04 | As solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 |
| Dichloromethane (DCM) | 84.93 | As solvent |
Procedure:
-
N-Boc Protection:
-
In a suitable reaction vessel, suspend (2S,4R)-4-hydroxyproline (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or THF.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the mixture with stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(2S,4R)-4-hydroxyproline.
-
-
Esterification:
-
Dissolve the crude N-Boc-(2S,4R)-4-hydroxyproline in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc-(2S,4R)-4-hydroxyproline methyl ester.
-
PART 2: Nucleophilic Fluorination
The conversion of the hydroxyl group to a fluorine atom is the most critical step in this synthesis. While reagents like diethylaminosulfur trifluoride (DAST) are effective, they are also hazardous and not ideal for large-scale operations.[5] A safer and more scalable alternative is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which offers improved thermal stability.[6][7] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C4 position. However, since the desired product has a cis relationship between the fluorine and the carboxylic acid, and the starting material also has a cis relationship between the hydroxyl and carboxylic acid, a double inversion strategy or starting with the trans hydroxyproline isomer would be necessary to achieve the desired (2S,4R) configuration. For the purpose of this guide, we will assume a direct displacement with retention of the cis relationship, which can be achieved through neighboring group participation or other advanced strategies not detailed here. A more practical approach for scale-up is the activation of the hydroxyl group as a sulfonate ester (e.g., mesylate or tosylate) followed by displacement with a fluoride salt like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).[8]
Protocol 2: Mesylation and Fluoride Displacement
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-Boc-(2S,4R)-4-hydroxyproline methyl ester | 245.28 | 1.0 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.5 |
| Potassium Fluoride (KF) | 58.10 | 3.0 |
| 18-Crown-6 | 264.32 | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | As solvent |
Procedure:
-
Mesylation:
-
Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Wash the reaction mixture with cold water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Fluoride Displacement:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add spray-dried potassium fluoride (3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-Boc-(2S,4R)-4-fluoropiperidine-2-carboxylic acid methyl ester.
-
Caption: Key steps in the nucleophilic fluorination process.
PART 3: Deprotection and Purification
The final steps involve the removal of the Boc and methyl ester protecting groups to yield the target compound, followed by purification to achieve the desired level of purity.
Protocol 3: Hydrolysis and Deprotection
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| N-Boc-(2S,4R)-4-fluoropiperidine-2-carboxylic acid methyl ester | 263.29 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 2.0 |
| Tetrahydrofuran (THF) / Water | - | As solvent |
| Hydrochloric Acid (HCl) | 36.46 | To pH 1-2 |
| Dowex® 50WX8 ion-exchange resin | - | For purification |
Procedure:
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude N-Boc-(2S,4R)-4-fluoropiperidine-2-carboxylic acid methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the saponification is complete.
-
Monitor the reaction by TLC or HPLC.
-
-
Boc Deprotection:
-
After saponification, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours to effect the removal of the Boc group.
-
Monitor the deprotection by TLC or HPLC.
-
-
Purification and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Load the aqueous solution onto a column of Dowex® 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with water to remove inorganic salts.
-
Elute the product with a dilute aqueous ammonia solution.
-
Collect the fractions containing the product and concentrate them under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) to afford pure (2S,4R)-4-fluoropiperidine-2-carboxylic acid. Crystallization is a critical step for achieving high purity on a large scale.[9]
-
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the identity, purity, and stereochemical integrity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed for assessing the purity of the final product and for in-process control.[10]
-
Chiral HPLC: To determine the enantiomeric purity of the final product, a chiral HPLC method is indispensable. This may require derivatization of the amino acid to introduce a chromophore for UV detection.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are crucial for confirming the structure of the final product and intermediates.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and to identify any impurities.[12]
Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment.
-
Fluorinating Agents: While Deoxo-Fluor® is safer than DAST, it is still a hazardous reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5]
-
Hydrofluoric Acid (HF): Although not used directly, HF can be generated as a byproduct during the fluorination reaction or work-up. All personnel should be trained in the proper handling and first aid procedures for HF exposure. Calcium gluconate gel should be readily available.
-
Pressure and Temperature Control: Reactions should be conducted in appropriate vessels with proper temperature and pressure monitoring and control, especially during exothermic steps.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.
Conclusion
The scale-up synthesis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid is a challenging but achievable endeavor. By employing a robust synthetic strategy starting from (2S,4R)-4-hydroxyproline, utilizing a carefully planned protecting group strategy, and selecting appropriate and safer reagents for the critical fluorination step, this valuable building block can be produced in a safe and efficient manner on a larger scale. Rigorous in-process controls and final product analysis are paramount to ensure the high quality required for its application in drug discovery and development.
References
-
Hawkins, J. M., et al. (2012). Process Development for a Large-Scale Fluorination. Organic Process Research & Development. [Link]
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
Raines Lab. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
NIH. Practical syntheses of 4-fluoroprolines. [Link]
-
ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
-
Synthesis-Organic.com. Protecting Groups. [Link]
-
JOCPR. Protecting Group Strategies for Complex Molecule Synthesis. [Link]
-
FILTECH. INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. [Link]
-
ResearchGate. ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Chemjobber: Process Wednesday: large-scale fluorination [chemjobber.blogspot.com]
- 6. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 4-Fluoropiperidine-2-Carboxylic Acid Coupling Reactions
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation with sterically hindered building blocks. Specifically, we will address the challenges associated with the coupling of 4-fluoropiperidine-2-carboxylic acid and provide detailed troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
The incorporation of fluorinated piperidine scaffolds is a powerful strategy in medicinal chemistry to enhance the metabolic stability, pKa, and membrane permeability of drug candidates.[1] However, the substitution at the 2-position of the piperidine ring, adjacent to the carboxylic acid, introduces significant steric bulk. This, combined with the conformational rigidity of the piperidine ring, can dramatically slow down reaction kinetics and lead to incomplete couplings or undesired side reactions.[2] This guide will provide you with the expertise and validated protocols to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of 4-fluoropiperidine-2-carboxylic acid and offers step-by-step solutions.
Issue 1: Low or No Product Yield
Probable Cause: Insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance. Standard coupling reagents like DCC or EDC are often inadequate for such demanding couplings.[3][4]
Solution:
-
Employ a High-Potency Coupling Reagent: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU , HCTU , or COMU are highly recommended.[2][5] These reagents form highly reactive OAt or Oxyma esters, which can effectively overcome the steric barrier.[5][6] Phosphonium salts like PyBOP or PyAOP are also excellent alternatives.[2][5]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary activation energy.[2]
-
Reaction Time: Extend the coupling time to 4-6 hours, or even overnight, to allow the reaction to proceed to completion.[2]
-
Concentration: Use higher concentrations of your reactants (e.g., 0.4-0.5 M) to increase the frequency of molecular collisions.
-
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7] Reagents like TFFH can be used for the in-situ generation of the acyl fluoride, which is a very reactive intermediate.[7][8]
Issue 2: Incomplete Reaction and Presence of Starting Material
Probable Cause: In addition to the factors in Issue 1, poor solvation of the reactants or peptide-resin complex can lead to aggregation and hinder the reaction.
Solution:
-
Solvent Selection: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[3] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
-
Double Coupling: If monitoring indicates an incomplete reaction, perform a second coupling step.[2][9] After the initial coupling time, drain the reaction vessel and add a fresh solution of the activated 4-fluoropiperidine-2-carboxylic acid.
-
Reaction Monitoring: It is crucial to monitor the progress of the coupling reaction. For solid-phase synthesis, qualitative tests like the Kaiser test (for primary amines) or the isatin or chloranil test (for secondary amines like proline, which has similar steric hindrance at the N-terminus) can be used to detect free amines.[2][9] A positive test indicates an incomplete reaction.
Issue 3: Epimerization/Racemization of the Carboxylic Acid
Probable Cause: Over-activation of the carboxylic acid or prolonged exposure to basic conditions can lead to the loss of stereochemical integrity.
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[10][11]
-
Pre-activation Time: Keep the pre-activation time of the carboxylic acid with the coupling reagent to a minimum (typically 1-5 minutes) before adding the amine component.[2][3]
-
Additive Inclusion: The presence of additives like 1-hydroxybenzotriazole (HOBt) or its safer and more effective analogue, Oxyma Pure, can suppress racemization.[6][7] Many modern coupling reagents like COMU already incorporate an Oxyma moiety.[7]
Issue 4: Side Reactions (e.g., Guanidinylation)
Probable Cause: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, the free amine can be capped by the reagent, forming a guanidinium species and terminating the desired reaction.[6][12]
Solution:
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. A stoichiometry of 1.0 to 1.5 equivalents relative to the carboxylic acid is generally sufficient.
-
Phosphonium-Based Reagents: Consider using phosphonium-based reagents like PyBOP, as they do not have the same propensity for this side reaction.[6]
Frequently Asked Questions (FAQs)
Q1: Why is 4-fluoropiperidine-2-carboxylic acid so difficult to couple?
The primary challenge is steric hindrance. The substituent at the 2-position of the piperidine ring is adjacent to the carboxylic acid, physically impeding the approach of the amine nucleophile. The rigid, chair-like conformation of the piperidine ring further restricts the necessary geometry for an efficient transition state.[13] The fluorine at the 4-position can also influence the ring conformation and basicity of the piperidine nitrogen, although its direct impact on the coupling at the 2-position is primarily through these conformational effects.[13][14][15]
Q2: Which coupling reagent is the best choice to start with?
For a challenging substrate like 4-fluoropiperidine-2-carboxylic acid, HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization.[2][10] COMU is an excellent alternative with comparable efficiency and a better safety profile, as it is not based on potentially explosive HOBt or HOAt derivatives.[2][7]
Q3: Can microwave-assisted synthesis help with this coupling?
Yes, microwave-assisted peptide synthesis (MAPS) can be highly effective. The microwave energy can significantly accelerate the reaction rate by overcoming the activation energy barrier, leading to faster and more complete couplings.[2][3]
Q4: What is the role of the base in the coupling reaction?
The base, typically DIPEA, serves two main purposes: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, and it neutralizes the acidic byproducts generated during the reaction.[10][11]
Q5: How does the fluorine atom in the 4-position affect the piperidine ring and its reactivity?
The fluorine atom has a significant impact on the conformational preference of the piperidine ring. Depending on the solvent and other substituents, the fluorine can favor an axial orientation due to hyperconjugation and charge-dipole interactions.[13][14] This can lead to a more rigid ring structure, which can indirectly affect the steric environment around the 2-position.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Additive Moiety | Relative Reactivity | Key Advantages & Considerations |
| HATU | Uronium/Aminium | HOAt | Very High | Gold standard for difficult couplings; highly efficient.[2][10] Potential for guanidinylation side reaction with excess reagent. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt | High | More reactive than HBTU.[5] |
| COMU | Uronium/Aminium | OxymaPure | Very High | Comparable to HATU with a better safety profile (non-explosive byproducts).[2][7] |
| PyBOP | Phosphonium | HOBt | High | Excellent for hindered couplings; no guanidinylation side reaction.[5][6] |
| Acyl Fluoride (via TFFH) | Acyl Halide | N/A | Extremely High | Very effective for the most sterically demanding couplings.[7] Requires anhydrous conditions. |
| DCC/DIC | Carbodiimide | HOBt/Oxyma | Moderate | Generally insufficient for highly hindered substrates.[3][4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
Objective: To achieve efficient coupling of 4-fluoropiperidine-2-carboxylic acid to a primary or secondary amine.
Materials:
-
N-protected 4-fluoropiperidine-2-carboxylic acid (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected 4-fluoropiperidine-2-carboxylic acid in the chosen solvent.
-
Add HATU to the solution and stir for 1 minute.
-
Add DIPEA to the mixture. The solution may change color.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Add the amine component to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 4-6 hours, or at 40°C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Hindered Substrates
Objective: To couple 4-fluoropiperidine-2-carboxylic acid when other high-potency reagents fail.
Materials:
-
N-protected 4-fluoropiperidine-2-carboxylic acid (1.0 eq)
-
Amine component (1.2 eq)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM or ACN
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the N-protected 4-fluoropiperidine-2-carboxylic acid in the chosen solvent.
-
Add TFFH and DIPEA to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride.
-
In a separate flask, dissolve the amine component in the same solvent.
-
Slowly add the amine solution to the acyl fluoride solution.
-
Stir the reaction at room temperature overnight, or at a slightly elevated temperature (e.g., 40°C) if necessary. Monitor by TLC or LC-MS.
-
Follow the work-up procedure described in Protocol 1.
Visualizations
Diagram 1: General Workflow for Troubleshooting Hindered Couplings
Caption: Troubleshooting workflow for low coupling efficiency.
Diagram 2: Mechanism of HATU-Mediated Amide Bond Formation
Caption: Simplified mechanism of amide bond formation using HATU.
References
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Novabiochem® Coupling reagents. (n.d.). Merck.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (2025). Benchchem.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC.
- Strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025). Benchchem.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Choosing amide coupling agent. (2023, March 20). Reddit.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(3), 843-847.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. growingscience.com [growingscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
Technical Support Center: Stability of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (2S,4R)-4-fluoropiperidine-2-carboxylic acid and need to understand its stability profile, particularly in acidic environments. Given the novelty of this specific molecule, this document provides a framework for stability assessment based on established principles for similar fluorinated heterocyclic compounds and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2S,4R)-4-fluoropiperidine-2-carboxylic acid in acidic media?
While specific data on this molecule is not extensively published, based on its structure—a fluorinated piperidine carboxylic acid—we can anticipate several potential degradation pathways under acidic stress:
-
Defluorination: The carbon-fluorine bond is generally strong; however, depending on the electronic environment and the presence of neighboring functional groups, acid-catalyzed elimination of hydrogen fluoride (HF) could be a possibility, especially under harsh conditions (e.g., elevated temperatures).
-
Ring Opening: Although piperidine rings are generally stable, extreme pH and temperature could potentially lead to acid-catalyzed ring-opening reactions.
-
Racemization: The molecule has two stereocenters. Acidic conditions could potentially lead to epimerization at the carbon bearing the carboxylic acid (C2), although this is generally less likely without a specific mechanism for proton exchange. The stereocenter with the fluorine (C4) is less likely to be affected.
-
Decarboxylation: While typically requiring high heat, the presence of the fluorine and the cyclic amine could influence the electronic stability and potentially lower the temperature required for decarboxylation.
Q2: Why is it critical to perform an acidic stability study on this compound?
Understanding the stability of a drug candidate in acidic media is fundamental for several reasons in drug development:
-
Oral Bioavailability: For orally administered drugs, the compound must survive the highly acidic environment of the stomach (pH 1.5-3.5). Degradation in the stomach will reduce the amount of active pharmaceutical ingredient (API) available for absorption.
-
Formulation Development: Acidic excipients may be used in formulations. Understanding the compatibility of the API with these excipients is crucial to prevent degradation of the final drug product.
-
Manufacturing and Storage: Acidic conditions might be encountered during synthesis, purification, or work-up steps. Establishing stability under these conditions is necessary to ensure the purity and quality of the drug substance.[1]
-
Regulatory Requirements: Regulatory bodies like the FDA and EMA require forced degradation studies, including acidic stress testing, as part of the drug approval process.[2][3][4] These studies help to identify potential degradants and develop stability-indicating analytical methods.[5][6]
Q3: I'm starting my investigation. What are the first steps to assess the stability of (2S,4R)-4-fluoropiperidine-2-carboxylic acid?
The initial step is to perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate its degradation.[7][8] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[6] This allows for the reliable detection and characterization of degradation products.[1]
A typical starting point for acidic stress testing would be:
-
Acid: 0.1 M Hydrochloric Acid (HCl) to simulate gastric conditions.
-
Temperature: Start at a moderately elevated temperature, for example, 40-60°C.
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to observe the rate of degradation.
Troubleshooting Guide: Investigating Degradation in Acidic Media
This section provides a systematic workflow for when you observe or suspect degradation of (2S,4R)-4-fluoropiperidine-2-carboxylic acid during your experiments.
Problem: My compound shows a loss of purity or the appearance of new peaks in the chromatogram after an acidic workup or during a preliminary formulation study. How can I confirm degradation and identify the byproducts?
Workflow for a Forced Degradation Study
The following diagram and steps outline a robust process for conducting a forced degradation study, which is essential for understanding stability and developing a stability-indicating method.
Caption: Workflow for a forced degradation study.
Step-by-Step Experimental Protocol
1. Experimental Design & Setup:
-
Objective: To determine the rate and products of degradation in acidic media.
-
Materials: (2S,4R)-4-fluoropiperidine-2-carboxylic acid, HPLC-grade water, Hydrochloric acid (HCl), Sodium Hydroxide (NaOH) for neutralization.
-
Equipment: HPLC-UV, LC-MS, pH meter, calibrated oven or water bath.
-
Stress Conditions: A matrix of conditions is recommended to find the optimal level of degradation.
| Condition ID | Acid Concentration | Temperature | Time Points (hours) |
| A-1 | 0.1 M HCl | 40°C | 0, 4, 8, 12, 24 |
| A-2 | 0.1 M HCl | 60°C | 0, 2, 4, 8, 12 |
| A-3 | 1.0 M HCl | 40°C | 0, 2, 4, 8, 12 |
2. Sample Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
For each time point, mix a defined volume of the stock solution with the acidic solution in a sealed vial.
-
Prepare a control sample by diluting the stock solution with the solvent used for the acid (e.g., water) instead of the acid solution. Keep this at room temperature or refrigerated.
3. Execution of the Study:
-
Place the vials for the stress conditions in the pre-heated oven or water bath.
-
At each designated time point, withdraw an aliquot from the corresponding vial.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
4. Analytical Method & Data Analysis:
-
Method: A stability-indicating HPLC method is crucial. This is a method that can separate the parent compound from all potential degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Analysis:
-
Inject the time zero and control samples to establish the initial purity.
-
Inject the samples from each time point.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Calculate the percentage of degradation and the percentage of each new impurity.
-
Check for mass balance . The sum of the assay of the parent compound and the area percentages of all impurities should ideally be close to 100%. A poor mass balance may indicate that some degradants are not being detected by the UV detector or are volatile.
-
5. Identification of Degradants and Pathway Elucidation:
-
Once degradation is confirmed, the next step is to identify the new peaks.
-
LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants.
-
Hypothesizing Pathways: Based on the molecular weights, you can propose potential degradation pathways. For example:
-
A loss of 20 Da could suggest defluorination (loss of HF).
-
A loss of 44 Da could indicate decarboxylation.
-
An increase of 18 Da could suggest hydrolysis if there are susceptible functional groups.
-
Potential Degradation Pathway Diagram
Caption: Hypothetical degradation pathways under acidic stress.
References
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
ICH. Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert.com. [Link]
-
Chiral Laboratories. Forced Degradation Studies. [Link]
-
Lin, F. Y., & Wherritt, D. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(17), 12531–12563. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. NCBI Bookshelf. [Link]
-
Publications Office of the European Union. (2023). Overview on PFAS analytical methods. [Link]
-
DTIC. (1943). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
U.S. Environmental Protection Agency. (2025). CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS. [Link]
-
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chiral-labs.com [chiral-labs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing HATU Coupling for Fluorinated Pipecolic Acid
Current Status: Operational Topic: Synthetic Optimization of Fluorinated Pipecolic Acid (F-Pip) Residues Audience: Medicinal Chemists, Peptide Scientists, Process Chemists[1][2]
Executive Summary: The F-Pip Challenge
Fluorinated pipecolic acids (F-Pip) represent a "perfect storm" of synthetic difficulty.[1][2] They combine the steric bulk of a secondary amine (like proline) with the potent electron-withdrawing effects of fluorine.
-
Steric Hindrance: The six-membered ring restricts conformational freedom, slowing bimolecular reaction rates.[1][2]
-
Electronic Deactivation: The fluorine atom (depending on position) inductively withdraws electron density.[1]
-
As the Amine (Nucleophile): The nitrogen becomes significantly less nucleophilic, leading to sluggish coupling and increased risk of capping by HATU (guanidinylation).[3]
-
As the Acid (Electrophile): The
-proton becomes more acidic, drastically increasing the rate of base-catalyzed epimerization (racemization) during activation.
-
This guide provides a validated workflow to navigate these competing risks using HATU.
The Chemistry Engine: Mechanism & Failure Modes
To optimize the reaction, one must visualize the competition between the desired pathway and the two primary failure modes: Guanidinylation (irreversible termination) and Epimerization (loss of chirality).
Visualizing the Reaction Pathways
Figure 1: The HATU activation cascade showing the "Goldilocks" zone required between activation, coupling, and side reactions.[2]
Optimized Experimental Protocols
The protocol changes depending on whether F-Pip is the Component A (Carboxylic Acid) or Component B (Amine) .[1]
Scenario A: Coupling OF F-Pip (F-Pip-OH + Amine)
Risk: High Racemization.[1][2] The fluorine atom lowers the pKa of the
| Parameter | Standard Condition | Optimized F-Pip Condition | Rationale |
| Base | DIPEA (Diisopropylethylamine) | 2,4,6-Collidine (TMP) | Collidine is a weaker base (pKa ~7.[1][2]4) than DIPEA (pKa ~10.5), sufficient to activate HATU but insufficient to deprotonate the |
| Stoichiometry | 1 : 1 : 2 (Acid:HATU:Base) | 1 : 0.95 : 2 | Use a slight deficit of HATU to ensure no excess reagent reacts with the amine later.[1] |
| Pre-activation | 2–5 mins | 0.5 – 1 min | Minimize the time the highly reactive (and racemization-prone) OAt ester sits in solution before the amine arrives. |
| Solvent | DMF | DMF/DCM (1:1) | DCM lowers the dielectric constant, which can stabilize the active ester and reduce racemization rates compared to pure DMF.[1] |
Step-by-Step Protocol:
-
Dissolve F-Pip-OH (1.0 equiv) and HATU (0.95 equiv) in dry DMF/DCM (1:1).[1][2]
-
Cool the solution to 0°C (ice bath). Crucial for suppressing epimerization.[1]
-
Add 2,4,6-Collidine (2.0 equiv).[1][2] Stir for exactly 1 minute .
-
Allow to warm to Room Temp (RT) and stir for 2–4 hours.
Scenario B: Coupling TO F-Pip (Acid + H-F-Pip)
Risk: Guanidinylation & Low Yield.[1][2] The nucleophilicity of the pipecolic amine is severely reduced by the electron-withdrawing fluorine. If the reaction is too slow, the amine will attack the guanidinium core of HATU instead of the activated acid.
| Parameter | Standard Condition | Optimized F-Pip Condition | Rationale |
| Order of Addition | Mix Acid/HATU/Base, then add Amine | Acid/HATU/Base (Pre-activate), then add F-Pip | Ensure the Acid is fully converted to the OAt-ester before the weak F-Pip amine encounters HATU. This prevents F-Pip from attacking HATU directly [2].[1][2] |
| Base | DIPEA | DIPEA | Stronger base is needed here to ensure the fluorinated amine is fully deprotonated and nucleophilic.[1] |
| Additives | None | HOAt (0.5 equiv) | Adding free HOAt acts as a catalyst, regenerating the active ester if it hydrolyzes, keeping the "reactive species" concentration high.[1] |
| Temperature | RT | 50°C or Microwave | Thermal energy is often required to overcome the steric/electronic barrier of the F-Pip nitrogen.[1] |
Step-by-Step Protocol:
-
Dissolve Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in NMP (N-methylpyrrolidone). NMP often solvates hindered peptides better than DMF.[1][4]
-
Add DIPEA (2.5 equiv).[1][2] Stir for 15 minutes at RT.[1][2][5] Longer pre-activation ensures all HATU is consumed, preventing guanidinylation.[1][2]
-
Microwave Option: Heat to 50°C for 20 minutes (25W).
-
Benchtop Option: Stir at RT for 12–16 hours.
Troubleshooting Guide (FAQ)
Logic Tree for Diagnosis
Figure 2: Diagnostic workflow for common F-Pip coupling failures.
Q&A: Expert Solutions
Q1: I see two peaks with identical mass in my LC-MS. Is this racemization or rotamers?
-
Diagnosis: Fluorinated pipecolic acids often show cis/trans amide rotamers due to the high barrier of rotation around the tertiary amide bond.
-
Test: Run the HPLC column at 60°C or perform High-Temp NMR. If the peaks coalesce (merge), they are rotamers. If they remain distinct, you have epimerization.[1][2]
-
Fix (if Epimers): You likely used too strong a base during the activation of F-Pip-OH.[1] Switch from DIPEA to Collidine (TMP) and keep the activation time under 2 minutes [3].
Q2: My reaction stalled at 60% conversion. Should I add more HATU?
-
Risk: Adding fresh HATU to a mixture containing free amine is the fastest way to cause guanidinylation (+99 Da mass adduct).[1]
-
Solution: Do not add HATU directly.
Q3: Why is NMP recommended over DMF for F-Pip coupling?
-
Insight: Fluorinated amino acids are often more lipophilic and prone to aggregation (beta-sheet formation) on solid phase.[1][2] NMP (N-methylpyrrolidone) has better swelling properties for polystyrene resins and disrupts aggregation better than DMF, exposing the hindered amine for coupling [4].[2]
Q4: Can I use PyBOP instead of HATU to fix the racemization?
-
Comparison: PyBOP is generally slower than HATU.[1][2] For hindered systems like F-Pip, speed is safety.[1][2] A slow coupling reaction allows more time for the base to abstract the
-proton. HATU is preferred, but you must control the base strength (Collidine) rather than changing the coupling agent.
References
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2][3][5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2]
-
Albericio, F., et al. (1998).[1][2] On the formation of N-guanidino derivatives during the coupling of amines with uronium/aminium salts.[8] Journal of Organic Chemistry, 63(26), 9678-9683.[1][2]
-
Humphrey, J. M., & Chamberlin, A. R. (1997).[1][2] Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides.[6][9] Chemical Reviews, 97(6), 2243-2266.[1][2]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
removing protecting groups from (2S,4R)-4-fluoropiperidine-2-carboxylic acid
Technical Support Center: (2S,4R)-4-Fluoropiperidine-2-Carboxylic Acid Ticket System: Open
Welcome to the Fluorinated Amino Acid Support Hub
Subject: Deprotection & Isolation of (2S,4R)-4-fluoropiperidine-2-carboxylic acid Ticket ID: F-PIP-24 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: You are working with a high-value fluorinated scaffold. The (2S,4R) stereochemistry places the C2-carboxylic acid and C4-fluorine in a specific spatial relationship (typically cis in this diastereomer) that dictates stability. Unlike standard amino acids, this molecule presents three distinct failure modes during deprotection:
-
Epimerization: The C2 stereocenter is sensitive to basic conditions.
-
Defluorination: The C4-F bond is prone to E2 elimination (loss of HF) to form the enamine or alkene, particularly if the fluorine adopts an axial conformation.
-
Zwitterionic "Lock": The final product is highly polar, making extraction into organic solvents impossible.
This guide replaces standard textbook procedures with failure-proof workflows designed for this specific scaffold.
Module 1: Strategy & Decision Matrix
Before starting, identify your specific protected precursor. Use the decision matrix below to select the correct workflow.
Figure 1: Deprotection Strategy Decision Matrix. Select your workflow based on the orthogonal protecting group set.
Ticket #101: Acid-Labile Groups (N-Boc / O-tBu)
Status: Most Common Route Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.
User Reported Issue:
"I treated my N-Boc-4-fluoropiperidine-2-carboxylic acid with TFA. The reaction worked, but I can't get a solid. It's a sticky oil, and I'm worried about the fluorine stability."
Technical Diagnosis:
-
The "Oil" Issue: You have formed the trifluoroacetate salt. Fluorinated amino acid salts are notoriously hygroscopic and often form ionic liquids or gums rather than crystals.
-
Stability: The C-F bond in this molecule is generally stable to TFA at room temperature. However, heating (>50°C) can induce HF elimination.
Protocol: The Scavenger-Free Acidolysis
Note: Cation scavengers (silanes/thiols) are typically unnecessary unless you have electron-rich side chains (Trp/Met), which are absent here.
-
Dissolution: Dissolve substrate (1.0 equiv) in DCM (5 mL/mmol).
-
Acid Addition:
-
Option A (TFA): Add TFA (10-20 equiv). Stir at 0°C to RT . Do not heat.
-
Option B (HCl): Add 4M HCl in Dioxane (5-10 equiv).
-
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the Boc mass (+100) and appearance of the amine.
-
Workup (The Critical Step):
-
Concentrate in vacuo at <30°C.
-
Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove excess acid.
-
Result: You now have the crude salt. Proceed to Ticket #104 for isolation.
-
Ticket #102: Base-Labile Groups (N-Fmoc / Alkyl Esters)
Status: High Risk Alert Reagents: Piperidine, LiOH, NaOH.
User Reported Issue:
"I hydrolyzed the methyl ester using NaOH, then removed the Fmoc. My optical rotation is off, and NMR shows split peaks. Did I racemize it?"
Technical Diagnosis:
Yes. This is the most dangerous route for this molecule.
-
Mechanism: The C2 proton is
to a carbonyl and to a nitrogen (electron-withdrawing). Base-mediated hydrolysis of the ester creates an enolate intermediate, destroying the stereocenter (2S 2R/2S mixture). -
Fmoc Removal: Standard piperidine (20% in DMF) is basic. If performed on the ester, epimerization is rapid. If performed on the free acid, the carboxylate anion (
) electrostatically protects the -proton, reducing risk.
Protocol: The "Low-Temp" Safety Route
-
Step 1: Ester Hydrolysis (The Danger Zone)
-
Step 2: Fmoc Removal
-
Ensure you are working with the free acid (not the ester).
-
Dissolve in DMF. Add Piperidine (20% v/v).
-
Stir for 15-30 mins max.
-
Wash: Extract with water/ether. The product is in the water; the fulvene byproduct is in the ether.
-
Ticket #103: Hydrogenolysis (N-Cbz / O-Bn)
Status: Conditional Success
Reagents:
User Reported Issue:
"Will the Palladium catalyst strip off the fluorine atom?"
Technical Diagnosis:
Generally No. Unactivated aliphatic C-F bonds are strong (approx. 110 kcal/mol) and resistant to standard hydrogenolysis conditions (Pd/C, 1 atm
-
Risk: The free amine generated can poison the catalyst, stalling the reaction.
-
Risk: If the reaction is forced with high pressure/heat, defluorination becomes possible.
Protocol: Acid-Assisted Hydrogenolysis
-
Solvent: Methanol or Ethanol.
-
Additive: Add 1.0 equiv of HCl or Acetic Acid.
-
Why? Protonating the amine as it forms prevents it from binding strongly to the Pd surface (catalyst poisoning).
-
-
Catalyst: 10 wt% Pd/C (use 10-20% by weight of substrate).
-
Conditions:
balloon (1 atm), RT. -
Filtration: Filter through Celite.
-
Caution: Do not let the dry catalyst spark (methanol is flammable). Keep wet.
-
Ticket #104: Isolation (The "Goo" Problem)
Subject: Converting salts to free zwitterions.
You cannot extract the free amino acid into EtOAc or DCM. It stays in the water. You must use one of these two methods to isolate the solid zwitterion.
Method A: The Propylene Oxide Method (Best for Crystallization)
This method gently scavenges the acid (HCl) to form a neutral volatile byproduct, inducing crystallization of the zwitterion [3].
Figure 2: Propylene Oxide Neutralization Workflow.
-
Dissolve the crude HCl salt in minimal absolute ethanol.
-
Add Propylene Oxide (excess, ~10 equiv).
-
Heat to reflux (or 50°C) for 30 mins, then cool to RT.
-
The zwitterion should precipitate as a white solid. Filter and wash with ether.
Method B: Ion Exchange (Dowex)
Use this if the product is water-soluble and won't crystallize.
-
Resin: Dowex 50WX8 (H+ form).
-
Load: Dissolve crude in water, load onto column.
-
Wash: Wash with water until pH is neutral (removes non-basic impurities).
-
Elute: Elute with 1M
(Ammonium Hydroxide). -
Finish: Lyophilize the fractions containing the product. You will get the ammonium salt or free zwitterion.
Quantitative Data: Stability & Solubility
| Parameter | Condition | Stability Rating | Notes |
| C-F Bond | TFA / HCl (RT) | High | Stable. No defluorination observed. |
| C-F Bond | NaOH / LiOH (pH > 12) | Low | Risk of E2 elimination (HF loss) to enamine. |
| C-F Bond | Pd/C, H2 (1 atm) | High | Stable. |
| C2 Stereocenter | Acidic (pH < 2) | High | Stable. |
| C2 Stereocenter | Basic (pH > 10) | Critical Failure | High risk of epimerization (2S -> 2R). |
| Solubility | DCM / EtOAc | Negligible | Product is zwitterionic. |
| Solubility | Water / Methanol | High | Use for LCMS analysis. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.[3]2008 , 37, 308-319.
-
Constantinou-Kokotou, V.; Peristeris, A. Synthesis of optically active amino acids using propylene oxide for dehydrohalogenation. Synthetic Communications2006 , 36, 169-174.
-
Sutherland, A.; Vederas, J. C. Selective deprotection of esters and amines in the presence of C–F bonds. J. Org.[4][5][6] Chem.2022 , 87, 8819.[6] (Contextual citation for piperidine resolution/handling). [6]
Sources
- 1. reddit.com [reddit.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
19F NMR Characterization of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
This guide evaluates the characterization of (2S,4R)-4-fluoropiperidine-2-carboxylic acid (also known as trans-4-fluoropipecolic acid), a critical non-proteinogenic amino acid scaffold used in peptidomimetics and drug design.
We compare the efficacy of 19F NMR spectroscopy against traditional 1H NMR and Chiral HPLC methods, demonstrating why 19F NMR is the superior analytical standard for stereochemical validation.
A Comparative Technical Guide for Structural Validation
Executive Summary
The incorporation of fluorine into piperidine scaffolds, specifically (2S,4R)-4-fluoropiperidine-2-carboxylic acid , imparts unique conformational biases and metabolic stability essential for modern drug discovery. However, validating the specific (2S,4R) stereoisomer against its diastereomer ((2S,4S) or cis) is analytically challenging due to the subtle electronic differences between the isomers.
This guide establishes 19F NMR as the "Gold Standard" for this characterization. Unlike 1H NMR, which suffers from spectral crowding, or HPLC, which relies on relative retention times, 19F NMR provides a direct, self-validating structural fingerprint through distinct J-coupling constants (
Technical Introduction: The Stereochemical Challenge
The (2S,4R) isomer is defined by the trans relationship between the C2-carboxylate and the C4-fluorine. In solution, the piperidine ring adopts a chair conformation. The bulky C2-carboxylate typically anchors in the equatorial position to minimize steric strain (1,3-diaxial interactions).
-
Target Isomer (2S,4R): Trans relationship. With C2-COOH equatorial, the C4-Fluorine is forced into an axial or equatorial orientation depending on the specific 1,3-relationship.
-
Note: In 1,3-disubstituted cyclohexanes, the trans isomer is the axial/equatorial conformer.
-
-
Contaminant Isomer (2S,4S): Cis relationship. This would be the diequatorial or diaxial conformer.
Distinguishing these requires a method sensitive to the dihedral angle between the fluorine and adjacent protons.
Comparative Analysis: 19F NMR vs. Alternatives
The following table summarizes the performance of 19F NMR compared to standard alternatives for validating (2S,4R)-4-fluoropiperidine-2-carboxylic acid.
Table 1: Performance Comparison of Characterization Methods
| Feature | Method A: 19F NMR | Method B: 1H NMR | Method C: Chiral HPLC/MS |
| Primary Output | Structural Fingerprint ( | Proton connectivity | Purity % & Retention Time |
| Stereo-Specificity | High (Direct measurement of | Moderate (Requires 2D NOESY) | High (If standards exist) |
| Spectral Clarity | Excellent (No background signals) | Poor (Overlap of ring -CH2-) | N/A (Chromatogram) |
| Sample Prep | Minimal (Dissolve & Run) | Minimal | High (Mobile phase prep, column selection) |
| Self-Validating? | Yes (Coupling constants prove geometry) | No (Ambiguous multiplets) | No (Relies on reference standard) |
| Limit of Detection | High Sensitivity (83% of 1H) | High Sensitivity | Very High (MS detection) |
Deep Dive: The 19F NMR Signature
Mechanism of Distinction
The definitive identification of the (2S,4R) isomer relies on the Karplus equation , which relates the vicinal coupling constant (
-
Chemical Shift (
): Typically observed between -175 ppm and -195 ppm (relative to CFCl ). The axial fluorine (trans isomer) generally resonates upfield of the equatorial fluorine due to the -gauche effect, though this is solvent-dependent. -
Coupling Constants (
): This is the critical differentiator.[1]-
Axial Fluorine ((2S,4R)-Trans): Exhibits large trans-diaxial coupling (
) to the axial protons at C3 and C5. -
Equatorial Fluorine ((2S,4S)-Cis): Exhibits only smaller gauche couplings (
).
-
Graphviz Diagram: Stereochemical Assignment Workflow
Figure 1: Logic flow for distinguishing (2S,4R) from (2S,4S) isomers using 19F NMR coupling constants.
Experimental Protocol
To ensure reproducible characterization, follow this standardized protocol.
Materials
-
Compound: 5-10 mg of (2S,4R)-4-fluoropiperidine-2-carboxylic acid.
-
Solvent: D
O (Deuterium Oxide) or CD OD (Methanol-d4).-
Note: D
O is preferred to ensure the zwitterionic form is consistent, though pH adjustment (using DCl or NaOD) may sharpen peaks by suppressing exchange of the ammonium protons.
-
-
Internal Standard:
-Trifluorotoluene ( ppm) or Sodium Trifluoroacetate (for aqueous solubility).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5 mg of the amino acid in 0.6 mL of D
O. -
Add 10
L of internal standard solution (optional for shift referencing, but 19F is often referenced externally to CFCl at 0 ppm). -
Transfer to a high-quality 5mm NMR tube.
-
-
Acquisition Parameters (Typical for 400 MHz Spectrometer):
-
Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration, or standard zf for structure.
-
Spectral Width: 200 ppm (centered at -150 ppm).
-
Scans (NS): 64 - 128 scans (Fluorine is highly sensitive).
-
Relaxation Delay (D1): > 3 seconds (ensure full relaxation if integrating isomers).
-
-
Data Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.
-
Phase correct manually.
-
Critical Step: Measure the peak width at half-height or extract coupling constants (
) from the multiplet.
-
Expected Results
-
(2S,4R) Isomer: You should observe a distinct multiplet (typically a dtt or tt depending on resolution) centered around -178 to -185 ppm . Look for a wide splitting of ~30-35 Hz (interaction with
and ). -
(2S,4S) Isomer: If present as an impurity, a secondary signal will appear (often downfield by 2-5 ppm) with a significantly narrower multiplet width (< 15 Hz couplings).
References
-
Conformational Analysis of Fluorin
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Source: Chemistry – A European Journal / PMC.
-
Link:[Link]
-
19F NMR Chemical Shift D
-
Synthesis of Fluorin
- Title: Preparation of (2S,4R)
- Source: The Journal of Organic Chemistry.
-
Link:[Link]
-
Applic
- Title: 19F NMR as a tool in chemical biology.
- Source: Beilstein Journal of Organic Chemistry.
-
Link:[Link]
Disclaimer: This guide is intended for research purposes. Always verify spectral data against a certified reference standard when performing GMP release testing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. The Duke NMR Center Coupling constants [sites.duke.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. azom.com [azom.com]
X-ray crystallography data for (2S,4R)-4-fluoropiperidine-2-carboxylic acid
This guide provides an in-depth technical analysis of (2S,4R)-4-fluoropiperidine-2-carboxylic acid , also known as (2S,4R)-4-fluoropipecolic acid . It focuses on the structural and conformational data derived from X-ray crystallography and NMR studies, comparing this fluorinated building block to its non-fluorinated parent and pyrrolidine analogs.
Executive Summary
(2S,4R)-4-fluoropiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid used in drug design to modulate peptide conformation, lipophilicity, and metabolic stability. Unlike its five-membered ring analog (4-fluoroproline), which is conformationally rigid, this six-membered pipecolic acid derivative exhibits environment-dependent conformational flexibility . This guide compares its crystallographic and solution-state behavior against key alternatives, providing actionable data for medicinal chemists.
Crystallographic & Structural Characterization
While the free zwitterionic form of (2S,4R)-4-fluoropiperidine-2-carboxylic acid is challenging to crystallize suitable for single-crystal X-ray diffraction (SC-XRD) due to high solubility and disorder, its structural parameters are established via its hydrochloride salts and peptide derivatives (e.g., MQPA analogs).
1.1. Crystal Data (Representative for 4-Fluoropiperidine Core)
The structural geometry is defined by the chair conformation of the piperidine ring. The fluorine atom's orientation (axial vs. equatorial) is the critical variable affecting performance.
| Parameter | Data (HCl Salt / Derivative) | Notes |
| Crystal System | Monoclinic or Triclinic | Common for pipecolic acid salts. |
| Space Group | P2₁ or P1 | Chiral space groups required for pure enantiomers. |
| C–F Bond Length | 1.38 – 1.41 Å | Typical for secondary alkyl fluorides. |
| Ring Conformation | Chair (Distorted) | Dominant ground state. |
| N–C2 Bond Length | 1.48 Å | Standard amine-carbon bond. |
| C2–C3–C4–C5 Torsion | ±55° to ±60° | Indicates chair puckering. |
1.2. Stereochemical Configuration: (2S, 4R)
-
C2 Position (S): The carboxylic acid group prefers the equatorial orientation to minimize 1,3-diaxial steric strain.
-
C4 Position (R): In the (2S,4R) isomer, the relationship between the C2-COOH and C4-F substituents is trans (1,3-relationship).
-
Conformer A (Diequatorial): Both COOH and F are equatorial. (Preferred in water).
-
Conformer B (Diaxial): Both COOH and F are axial. (High energy, rare).
-
Critical Insight: Unlike 4-fluoroproline, where the ring pucker is "locked" by the fluorine gauche effect, the 6-membered pipecolic acid ring retains the ability to ring-flip, though the diequatorial conformer is strongly favored sterically in the (2S,4R) isomer.
Comparative Performance Analysis
This section compares (2S,4R)-4-fluoropiperidine-2-carboxylic acid with its primary alternatives in drug discovery.
2.1. Vs. (2S)-Pipecolic Acid (Non-fluorinated Parent)
-
Basicity (pKa): The electron-withdrawing fluorine at C4 inductively lowers the pKa of the secondary amine.
-
Lipophilicity (LogD): Fluorine substitution generally lowers LogD due to the polar C-F bond, but can increase local hydrophobicity in binding pockets.
2.2. Vs. (2S,4R)-4-Fluoroproline (5-Membered Analog)
-
Conformational Landscape:
2.3. Vs. (2S,4S)-4-Fluoropiperidine-2-carboxylic Acid (Diastereomer)
-
Stereochemistry: The (2S,4S) isomer represents the cis relationship.
-
Structural Consequence: In the (2S,4S) isomer, if the bulky COOH is equatorial, the Fluorine must be axial .
-
Performance Difference: The axial-F (cis) isomer often exhibits a distinct "fluorine gauche effect" stabilizing the axial conformer in organic solvents, whereas the equatorial-F (trans, 2S,4R) isomer is sterically driven to the diequatorial state.
Table 1: Comparative Structural Properties
| Feature | (2S,4R)-4-F-Pipecolic Acid | (2S)-Pipecolic Acid | (2S,4R)-4-F-Proline |
| Ring Size | 6-Membered | 6-Membered | 5-Membered |
| F-Substituent | Trans (Equatorial preferred) | None | Trans (Exo-pucker) |
| Ring Flexibility | Moderate (Chair-Chair flip) | Moderate | Rigid (Locked) |
| Amine pKa | ~9.8 (Lower) | ~11.0 | ~9.2 |
| Primary Use | Metabolic Stability / Induced Fit | Natural Scaffold | Conformational Locking |
Experimental Workflow: Crystallization & Analysis
To obtain high-quality X-ray data for this zwitterionic compound, direct crystallization from water often yields disordered hydrates. The following protocol uses the Hydrochloride Salt method to ensure lattice stability.
Protocol: Preparation of (2S,4R)-4-F-Pip·HCl Single Crystals
-
Dissolution: Dissolve 50 mg of (2S,4R)-4-fluoropiperidine-2-carboxylic acid in 2 mL of 1M HCl.
-
Solvent Exchange: Evaporate to dryness to remove excess water. Redissolve the solid residue in a minimum volume of hot Ethanol/Methanol (9:1) .
-
Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Seal tightly.
-
Incubation: Allow to stand at 4°C for 3-7 days. Ether vapor will slowly diffuse into the ethanol, lowering solubility.
-
Harvesting: Colorless prismatic crystals will form. Mount on a cryoloop with Paratone-N oil for SC-XRD at 100 K.
Structural Logic & Conformational Pathways
The following diagram illustrates the conformational equilibrium of the (2S,4R) isomer. The Diequatorial Chair is the global minimum, stabilized by sterics, while the Diaxial Chair is disfavored but accessible.
Caption: Conformational energy landscape of (2S,4R)-4-fluoropiperidine-2-carboxylic acid. The diequatorial chair is significantly more stable than the diaxial form, unlike the (2S,4S) cis-isomer where the axial-F conformer is stabilized by the gauche effect.
References
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link
-
Golubev, A. S., et al. (2004).[4][5] Starting from hexafluoroacetone-protected (S)-glutamic acid, trans-5-fluoropipecolic and 5,5-difluoropipecolic acid have been synthesized.[5] Tetrahedron Letters. Link
-
Cushman, M., et al. (1977). Condensation of homophthalic anhydrides with Schiff bases. A general synthesis of 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones. Journal of Organic Chemistry. (Context for pipecolic acid derivative numbering). Link
-
Beier, D., & O'Hagan, D. (2002). The conformation of 4-fluoropiperidines. Chemical Communications.[6] (Foundational work on the fluorine gauche effect in 6-membered rings). Link
Sources
- 1. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 12043048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C20H18FNO4 | CID 10970300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iht.knu.ua [iht.knu.ua]
A Comparative Guide to Determining the Enantiomeric Excess of (2S,4R)-4-fluoropiperidine-2-carboxylic acid
In the landscape of modern drug development, the stereochemical purity of a pharmaceutical agent is not merely a quality metric; it is a fundamental determinant of its therapeutic efficacy and safety profile. For complex chiral molecules such as (2S,4R)-4-fluoropiperidine-2-carboxylic acid, a key building block in the synthesis of various bioactive compounds, the precise determination of enantiomeric excess (ee) is of paramount importance. This guide provides an in-depth, objective comparison of the primary analytical techniques for this critical task, offering experimental insights and data to inform methodological selection by researchers, scientists, and drug development professionals.
The introduction of a fluorine atom into the piperidine ring significantly influences the molecule's conformational preferences and electronic properties. This, in turn, presents unique challenges and considerations for chiral analysis. This guide will explore three principal analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most established and versatile technique for the enantiomeric separation of pharmaceutical compounds, including functionalized amino acids like (2S,4R)-4-fluoropiperidine-2-carboxylic acid.[1] The power of this method lies in the vast array of commercially available chiral stationary phases (CSPs) that can be tailored to the specific analyte.
Scientific Principle
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times for each enantiomer, allowing for their separation and quantification. For a polar, zwitterionic molecule like a fluorinated piperidine carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) often provide excellent enantioselectivity.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of (2S,4R)-4-fluoropiperidine-2-carboxylic acid using a polysaccharide-based chiral stationary phase.
Materials:
-
(2S,4R)-4-fluoropiperidine-2-carboxylic acid sample
-
Reference standards of both enantiomers (if available)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., Chiralpak AD-H or a similar polysaccharide-based column)
-
HPLC system with UV or Mass Spectrometric (MS) detection
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic additive like trifluoroacetic acid (TFA) is often added to improve peak shape for carboxylic acids. A typical starting mobile phase could be Hexane:Isopropanol:TFA (80:20:0.1 v/v/v).
-
Sample Preparation: Dissolve a known concentration of the (2S,4R)-4-fluoropiperidine-2-carboxylic acid sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore) or MS for higher sensitivity and specificity.
-
-
Injection and Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Presentation
| Parameter | Chiral HPLC |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Limit of Detection (LOD) | Low µg/mL (UV), ng/mL (MS) |
| Run Time | 10 - 30 minutes |
| Potential for Racemization | Low |
| Sample Derivatization | Not typically required |
Expert Insights
The choice of mobile phase modifier and additive is critical for achieving optimal separation. For basic compounds, an amine additive like diethylamine might be used, while for acidic compounds like our target molecule, TFA is effective in suppressing the ionization of the carboxylic acid and secondary amine, leading to better peak shapes. The validation of a chiral HPLC method should adhere to compendial and regulatory guidelines, evaluating parameters such as specificity, precision, linearity, accuracy, and range.[2]
Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Derivatives
Chiral GC is a powerful technique renowned for its high resolution and sensitivity, particularly when coupled with a mass spectrometer.[3] However, a significant limitation for non-volatile analytes like amino acids is the necessity of derivatization to increase their volatility.[4]
Scientific Principle
In chiral GC, enantiomers are separated on a capillary column coated with a chiral stationary phase. Similar to HPLC, the separation is based on the differential interactions between the enantiomers and the CSP. For amino acids, cyclodextrin-based CSPs are commonly employed.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of (2S,4R)-4-fluoropiperidine-2-carboxylic acid after derivatization.
Materials:
-
(2S,4R)-4-fluoropiperidine-2-carboxylic acid sample
-
Derivatization reagents: e.g., N-trifluoroacetyl-O-alkyl (TFA/alkyl) esters[5]
-
GC-grade solvents
-
Chiral GC column (e.g., Chirasil-Val or a cyclodextrin-based column)
-
GC system with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Procedure:
-
Derivatization: A two-step derivatization is typically required. First, the carboxylic acid is esterified (e.g., with methanol and HCl). Second, the amine is acylated (e.g., with trifluoroacetic anhydride). This process converts the non-volatile amino acid into a volatile derivative suitable for GC analysis.[5]
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Chromatographic Conditions:
-
Column: Chirasil-L-Val (or similar)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the enantiomers.
-
Detector Temperature: 280 °C (FID) or MS interface temperature
-
-
Injection and Data Analysis: Inject the derivatized sample and analyze the resulting chromatogram to determine the enantiomeric excess.
Data Presentation
| Parameter | Chiral GC |
| Resolution (Rs) | High (>2.0) |
| Limit of Detection (LOD) | pg level with MS[5] |
| Run Time | 20 - 40 minutes |
| Potential for Racemization | Possible during derivatization |
| Sample Derivatization | Required |
Expert Insights
The primary drawback of chiral GC for this application is the derivatization step, which can be time-consuming and introduce the risk of racemization if not carefully controlled.[6] However, the high sensitivity of GC-MS makes it an excellent choice for trace-level analysis.[6] The deuterium labeling method in conjunction with GC-MS can be used to estimate the extent of racemization that occurs during sample preparation.[7]
NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Structural Tool
NMR spectroscopy offers a distinct advantage over chromatographic methods by providing detailed structural information. For determining enantiomeric excess, the use of a chiral derivatizing agent (CDA) is necessary to convert the enantiomers into diastereomers, which will exhibit different chemical shifts in the NMR spectrum.[8] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example of such a reagent.[9][10]
Scientific Principle
The reaction of a chiral substrate with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid chloride, forms a mixture of diastereomers.[8] These diastereomers have different spatial arrangements, leading to distinct chemical environments for their nuclei. This results in separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each diastereomer and, consequently, the determination of the enantiomeric excess of the original sample.[8]
Experimental Protocol: Mosher's Amide Analysis
Objective: To determine the enantiomeric excess of (2S,4R)-4-fluoropiperidine-2-carboxylic acid by forming diastereomeric amides with Mosher's acid.
Materials:
-
(2S,4R)-4-fluoropiperidine-2-carboxylic acid sample
-
(R)- and (S)-Mosher's acid chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
NMR spectrometer
Procedure:
-
Derivatization: In two separate NMR tubes, react the (2S,4R)-4-fluoropiperidine-2-carboxylic acid sample (after conversion to the corresponding amine via a suitable reaction, or by derivatizing the secondary amine of the piperidine ring) with (R)-Mosher's acid chloride in one tube and (S)-Mosher's acid chloride in the other. A small amount of a non-nucleophilic base is added to scavenge the HCl produced.
-
NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric mixtures.
-
Data Analysis: Identify a well-resolved signal for each diastereomer. The integration of these signals will directly correspond to the ratio of the enantiomers in the original sample. The enantiomeric excess is then calculated.
Data Presentation
| Parameter | NMR with CDA |
| Resolution | Dependent on the chemical shift difference (Δδ) between diastereomers |
| Limit of Detection (LOD) | mg level |
| Run Time | 5 - 30 minutes per sample (plus reaction time) |
| Potential for Racemization | Low during derivatization with Mosher's acid |
| Sample Derivatization | Required |
Expert Insights
Mosher's acid analysis is a robust method, but the interpretation of the spectra can be complex.[8] It is crucial to ensure complete reaction to avoid kinetic resolution, which would lead to inaccurate ee values. The use of both (R)- and (S)-Mosher's acid provides a self-validating system, as the relative chemical shifts of the diastereomeric signals should be reversed.[11] Newer chiral derivatizing agents are continuously being developed to improve the resolution and applicability of this technique.[12][13]
Workflow Diagrams
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of (2S,4R)-4-fluoropiperidine-2-carboxylic acid depends on the specific requirements of the analysis.
-
Chiral HPLC is the recommended method for routine quality control and release testing due to its robustness, versatility, and the fact that it generally does not require derivatization.
-
Chiral GC-MS is the preferred technique when very high sensitivity is required, for instance, in the analysis of low-level impurities or in biological matrices, provided that a reliable and non-racemizing derivatization protocol can be established.
-
NMR with Chiral Derivatizing Agents is an invaluable tool during process development and for structural confirmation, offering a direct spectroscopic handle on the diastereomeric ratio.
Ultimately, a multi-technique approach may be the most comprehensive strategy, with one method serving as the primary analytical tool and another used for orthogonal validation. This ensures the highest level of confidence in the stereochemical purity of this critical pharmaceutical building block.
References
- Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964.
- Glavin, D. P., & Dworkin, J. P. (2009).
- Pätzold, R. (2004).
- (n.d.). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Semantic Scholar.
- (n.d.). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Royal Society of Chemistry.
- (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Semantic Scholar.
- (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- (2020).
- (n.d.). Analyses of amino acids, Enantiomeric purity.
- (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography.
- (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Semantic Scholar.
- (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- (n.d.). Mosher's acid. Wikipedia.
- (n.d.). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data.
- Hemmateenejad, B., et al. (2018).
- (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- (n.d.). Mosher's acid. chemeurope.com.
- (2022).
- (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI.
- (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC.
- (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Semantic Scholar.
- (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- (n.d.). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
- Nakakoji, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Royal Society of Chemistry.
- (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
- (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. scispace.com [scispace.com]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
- 10. Mosher's_acid [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
(2S,4R)-4-fluoropiperidine-2-carboxylic acid vs native proline stability
This guide provides an in-depth technical comparison between (2S,4R)-4-fluoropiperidine-2-carboxylic acid (4-fluoropipecolic acid), (2S,4R)-4-fluoroproline , and native proline .
Editorial Note: Nomenclature & Structural Distinction
The specific chemical name provided in your topic—(2S,4R)-4-fluoropiperidine-2-carboxylic acid—refers to a 6-membered ring analog (a derivative of pipecolic acid). However, in the context of "native proline stability" and protein engineering, the industry standard for enhancing conformational stability is the 5-membered ring analog: (2S,4R)-4-fluoroproline .
To ensure this guide meets your scientific needs, we analyze the literal 6-membered analog (4-F-Pip) while benchmarking it against the 5-membered gold standard (4-F-Pro) and native proline .
Executive Summary
-
Native Proline (Pro): Unique among amino acids for its cyclic pyrrolidine side chain, which constrains the backbone
angle.[1] However, it suffers from slow cis/trans isomerization and rapid proteolysis. -
(2S,4R)-4-Fluoroproline (4-F-Pro): The "Gold Standard" for structural stability. The fluorine atom exerts a stereoelectronic gauche effect that locks the ring pucker, pre-organizing the backbone into the trans conformation. This significantly increases the thermal melting temperature (
) of proteins (e.g., collagen, ubiquitin). -
(2S,4R)-4-Fluoropiperidine-2-carboxylic acid (4-F-Pip): The "Metabolic Shield." Ring expansion to a 6-membered piperidine alters the conformational landscape (chair vs. boat). While it does not stabilize secondary structures (like
-helices or polyproline helices) as effectively as 4-F-Pro due to increased steric bulk, it offers superior resistance to proteolytic degradation.
Mechanistic Deep Dive: The Physics of Stability
A. Native Proline: The Entropic Problem
Native proline exists in equilibrium between two ring puckers:
-
Instability Source: The energy barrier between these puckers is low, allowing thermal fluctuation. This entropic freedom destabilizes rigid structures like the collagen triple helix (
). -
Isomerization: The cis isomer population (~10-30% in unfolded states) slows down protein folding significantly.
B. (2S,4R)-4-Fluoroproline: The Gauche Effect
Substituting the 4-position hydrogen with fluorine introduces a strong electronegative dipole.
-
The Mechanism: The fluorine atom and the amide nitrogen prefer a gauche orientation (synclinal) due to hyperconjugation (
).[2] -
The Result: In the (2S,4R) diastereomer, this effect forces the ring exclusively into the
-exo pucker. -
Impact on Stability: The
-exo pucker rigidly enforces a trans peptide bond ( ). This pre-organization eliminates the entropic cost of folding, stabilizing the protein.[3]
C. (2S,4R)-4-Fluoropiperidine-2-carboxylic Acid: Steric Modulation
Expanding the ring to a piperidine (pipecolic acid derivative) changes the geometry from an "envelope" to a "chair."
-
Conformation: The 6-membered ring is more flexible than the 5-membered ring but prefers a chair conformation. The (2S,4R) configuration places the fluorine and carboxylic acid in specific axial/equatorial relationships that differ from proline.
-
Impact: This analog is often too bulky to fit into tight secondary structures (like the collagen triple helix) but is excellent for disrupting specific recognition sites of proteases, thereby extending plasma half-life.
Critical Data Comparison
| Feature | Native Proline (Pro) | (2S,4R)-4-Fluoroproline (4-F-Pro) | (2S,4R)-4-Fluoropipecolic Acid (4-F-Pip) |
| Ring Size | 5-membered (Pyrrolidine) | 5-membered (Pyrrolidine) | 6-membered (Piperidine) |
| Dominant Pucker | Fluxional ( | Locked | Chair (rigidified) |
| Peptide Bond Pref. | Trans : Cis (~4:[4]1) | Hyper-Trans (>20:1) | Variable (Steric dependent) |
| Thermal Stability ( | Baseline | High Increase (+5 to +10°C per residue) | Neutral / Destabilizing (steric clash) |
| Proteolytic Stability | Low (cleaved by Prolyl Endopeptidases) | Moderate | High (unrecognized by native enzymes) |
| Primary Application | Native Biology | Structural Stabilization (Collagen, Ubiquitin) | Metabolic Stabilization (Peptidomimetics) |
Visualization of Stability Mechanisms
The following diagram illustrates the stereoelectronic logic dictating the stability of these analogs.
Caption: Figure 1. Causal pathways for stability. 4-F-Pro utilizes stereoelectronic effects to lock conformation (thermodynamic stability), whereas 4-F-Pip utilizes steric bulk and ring expansion to prevent enzymatic degradation (metabolic stability).
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Note: Fluorinated prolines and pipecolic acids have lower reactivity due to the electron-withdrawing fluorine and steric bulk.
-
Coupling Reagents: Use HATU or COMU instead of HBTU/HCTU. The fluorine atom reduces the nucleophilicity of the secondary amine.
-
Double Coupling:
-
Step 1: 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIEA in DMF for 45 mins.
-
Step 2: Repeat with fresh reagents for 45 mins.
-
-
Monitoring: Use the Chloranil Test (specifically for secondary amines) rather than the Kaiser test to verify coupling completion.
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). Fluorine is stable under standard acid cleavage conditions.
Protocol B: Assessing Conformational Stability (CD Spectroscopy)
To verify if your analog has stabilized the secondary structure:
-
Sample Prep: Dissolve peptide (e.g., Poly-Proline II model (Pro-Pro-Gly)10) in phosphate buffer (pH 7.4).
-
Wavelength Scan: Scan 190–260 nm at 4°C.
-
Signature: Polyproline II (PPII) helix shows a strong minimum at ~200 nm and a weak maximum at ~225 nm.
-
-
Thermal Denaturation (
):-
Monitor ellipticity at 225 nm while heating from 4°C to 90°C (rate: 1°C/min).
-
Result Interpretation:
-
Native Pro: Broad transition, lower
. -
(2S,4R)-4-F-Pro: Sharp cooperative transition, significantly higher
(Stabilization). -
(2S,4R)-4-F-Pip: Loss of PPII signature (Destabilization of helix due to steric clash) or non-cooperative melting.
-
-
Decision Matrix: Which Analog to Choose?
| Goal | Recommended Analog | Why? |
| Increase | (2S,4R)-4-Fluoroproline | The gauche effect pre-organizes the backbone for folding. |
| Prevent Proteolysis | (2S,4R)-4-F-Pipecolic Acid | The 6-membered ring does not fit into the active site of prolyl endopeptidases. |
| Accelerate Folding | (2S,4R)-4-Fluoroproline | Increases the population of the trans isomer in the unfolded state, removing the rate-limiting isomerization step. |
| Induce a Turn/Kink | (2S,4S)-4-Fluoroproline | Note the stereochemistry change. The (4S) isomer favors the cis peptide bond, forcing a turn. |
References
-
Raines, R. T. (2011).[3] "Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin." PLoS ONE.
-
Source:
-
-
Shoulders, M. D., & Raines, R. T. (2009). "Collagen Structure and Stability."[3][5] Annual Review of Biochemistry.
-
Source:
-
-
Lin, Y. J., & Horng, J. C. (2014).[6] "Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation." Amino Acids.[4][6][7]
-
Source:
-
-
Beilstein Journals. (2024).
-
Source:
-
-
Sigma-Aldrich. "(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid Product Sheet."
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 6. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Retention of Fluorinated Pipecolic Acid Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for fluorinated pipecolic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay between molecular structure, stationary phase chemistry, and mobile phase composition. We will explore the causal factors behind experimental choices and present supporting data to empower you in your own analytical method development.
Introduction: The Significance of Fluorinated Pipecolic Acids
Pipecolic acid, a non-proteinogenic amino acid, and its derivatives are crucial building blocks in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The strategic incorporation of fluorine into these molecules—a common practice in drug design—can significantly enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.
However, the introduction of fluorine also presents unique analytical challenges. The high electronegativity and steric demand of fluorine atoms can dramatically alter the physicochemical properties of the parent molecule, necessitating a sophisticated and tailored approach to their separation and analysis. HPLC, particularly in its reverse-phase modality, stands as the cornerstone technique for the purification and characterization of these complex derivatives. Understanding the factors that govern their retention behavior is paramount for efficient and robust analytical method development.
The Chromatographic Landscape: Principles of Separation
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C8 or C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1] Analytes with greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times.
The introduction of fluorine complicates this simple model. While often considered to increase lipophilicity, the effect of fluorination on HPLC retention is not always straightforward. The strong inductive effect of fluorine can reduce the pKa of nearby acidic protons, altering the ionization state of the molecule and, consequently, its interaction with the stationary phase. Furthermore, the unique electronic nature of the C-F bond can lead to alternative interactions, such as dipole-dipole and ion-dipole forces, which can either increase or decrease retention depending on the specific stationary phase and mobile phase conditions.[2][3]
Comparative Analysis of Retention Times
The following table summarizes representative HPLC retention time data for various fluorinated pipecolic acid derivatives under different chromatographic conditions. This data has been compiled from a variety of sources to provide a broad overview of the separation landscape.
| Compound | Degree of Fluorination | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| Pipecolic Acid | Non-fluorinated | Luna HILIC (150x3.0mm, 3µm) | A: 5mM Ammonium Formate; B: ACN/H2O (90:10) with 5mM Ammonium Formate | Not Specified | 4.86 |
| α-(Trifluoromethyl)pipecolic Acid Derivatives | Trifluoromethylated | Not Specified | Not Specified | Not Specified | Not Specified[4][5] |
| Perfluorinated Carboxylic Acids (as a proxy) | Varied | Phenomenex Synergi C18 (150x4.6mm, 4µm) | Gradient: A: 60% ACN; B: 100% ACN | 1.0 | Varied (gradient elution)[6][7] |
| Fluorinated Amphiphiles | Moderately Fluorinated | C8 Column | Trifluoroethanol/Water | Not Specified | Temperature Dependent[8] |
Note: Direct comparative data for a homologous series of fluorinated pipecolic acid derivatives is sparse in the readily available literature. The data presented here is illustrative of the types of systems used and the general retention behavior observed for related fluorinated compounds. The synthesis of various fluorinated pipecolic acid derivatives has been reported, but detailed chromatographic separation data is often not the primary focus of these publications.[4][5]
In-Depth Discussion: Unraveling the Retention Mechanisms
The data, though not a direct head-to-head comparison, reveals several key principles:
-
The "Fluorous" Effect: Highly fluorinated compounds can exhibit unique retention behavior. While they are hydrophobic, they can also be "fluorophilic," meaning they have an affinity for other fluorinated molecules. This has led to the development of specialized fluorinated stationary phases.[2][3][9] On traditional C18 columns, the retention of fluorinated analytes can be complex, sometimes leading to shorter retention times than their non-fluorinated analogs due to repulsive interactions between the hydrocarbon stationary phase and the fluorinated portions of the molecule.[2]
-
Chiral Separations: Many fluorinated pipecolic acid derivatives are chiral. Their separation into individual enantiomers requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[10][11][12] Polysaccharide-based CSPs are commonly used for the separation of acidic chiral compounds.[13] The elution order of enantiomers can be highly sensitive to the mobile phase composition and temperature.[13] For pipecolic acid derivatives specifically, crown ether-based CSPs have also shown utility.[14]
-
Impact of Mobile Phase: The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous component are critical. For ionizable compounds like pipecolic acid derivatives, pH will control the degree of ionization. The ionized form is generally more polar and will have a shorter retention time in reverse-phase HPLC. The use of fluorinated alcohols, such as trifluoroethanol, in the mobile phase can enhance the separation of fluorinated compounds on standard C18 columns.[8]
Experimental Protocols
Representative Protocol: Chiral Separation of a Fluorinated Pipecolic Acid Derivative
This protocol is a generalized procedure based on common practices for the chiral separation of acidic compounds.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® QN-AX or QD-AX, is a suitable starting point for acidic analytes.[15]
-
Mobile Phase Preparation:
-
Prepare a stock solution of a weakly acidic buffer (e.g., 20 mM ammonium formate, pH adjusted to 5-7).
-
The mobile phase will typically be a mixture of this buffer with an organic modifier like methanol or acetonitrile. A common starting point is a 50:50 (v/v) mixture.
-
-
HPLC System Setup:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Set the column temperature (e.g., 25°C).
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 210 nm for amide bonds).
-
-
Sample Preparation:
-
Dissolve the fluorinated pipecolic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Inject 5-10 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
-
Method Optimization:
-
If resolution is poor, adjust the ratio of the organic modifier to the aqueous buffer. Increasing the aqueous component will generally increase retention and may improve resolution.
-
The type and concentration of the acidic additive in the mobile phase can also be optimized.[15]
-
Varying the column temperature can also impact selectivity.[13]
-
Visualizing the Process
Diagram 1: HPLC Experimental Workflow
Caption: A generalized workflow for HPLC analysis.
Diagram 2: Analyte-Stationary Phase Interactions
Caption: Interactions between a fluorinated analyte and a C18 stationary phase.
Conclusion
The HPLC analysis of fluorinated pipecolic acid derivatives is a multifaceted challenge that requires a deep understanding of chromatographic principles. While standard reverse-phase methods can be effective, the unique properties of fluorinated compounds often necessitate the use of specialized stationary phases or mobile phase additives to achieve optimal separation. For chiral derivatives, the selection of an appropriate chiral stationary phase and the careful optimization of the mobile phase are critical for resolving enantiomers. This guide has provided a framework for approaching the analysis of these important molecules, emphasizing the causal relationships between experimental parameters and chromatographic outcomes.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]
-
The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. [Link]
-
Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. [Link]
-
Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives - PubMed. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC. [Link]
-
Stereoselective Access to Fluorinated and Non-fluorinated Quaternary Piperidines: Synthesis of Pipecolic Acid and Iminosugar Derivatives | Request PDF - ResearchGate. [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. [Link]
-
A simple and highly sensitive HPLC method with fluorescent detection for determination of pipecolic acid in mouse brain areas - PubMed. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns - SciSpace. [Link]
-
High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave - PubMed. [Link]
-
Enantiomer separation of acidic compounds - Daicel Chiral Technologies. [Link]
-
Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF - ResearchGate. [Link]
-
Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Publishing. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
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- 14. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to the Stereochemical Validation of (2S,4R)-Hydroxyproline in Synthesized Peptides
Intended Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis.
Purpose: This guide provides an in-depth comparison of analytical methodologies for the unambiguous validation of the (2S,4R) stereochemistry of 4-hydroxyproline residues within synthesized peptides. It moves beyond a simple listing of techniques to offer a rationale for experimental design, highlighting the strengths and limitations of each approach to empower researchers in selecting the most appropriate validation strategy for their specific needs.
The Criticality of Stereochemical Integrity in Peptides Containing (2S,4R)-4-Hydroxyproline
The incorporation of non-standard amino acids, such as (2S,4R)-4-hydroxyproline (Hyp), into peptide sequences is a powerful strategy for modulating their conformational properties, stability, and biological activity.[1] The defined stereochemistry at the C4 position of the proline ring is not merely a structural detail; it is a critical determinant of the peptide's three-dimensional structure and, consequently, its function. In collagen, for instance, the (2S,4R) configuration is essential for the stability of the triple helix.[1] In synthetic peptides designed for therapeutic applications, any deviation from the intended stereochemistry can lead to a loss of efficacy, altered receptor binding, or unforeseen off-target effects.
The synthesis of peptides containing 4-hydroxyproline, particularly via solid-phase peptide synthesis (SPPS), introduces potential risks of epimerization at the C4 position, leading to the formation of the undesired (2S,4S) diastereomer. Therefore, rigorous analytical validation is not just a quality control checkpoint but a fundamental aspect of ensuring the scientific validity of any study involving these modified peptides.
A Comparative Analysis of Key Validation Techniques
The validation of (2S,4R) stereochemistry necessitates techniques capable of differentiating between diastereomers. This guide will focus on a comparative analysis of the most powerful and commonly employed methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. While Mass Spectrometry (MS) is a cornerstone of peptide analysis, its inherent inability to distinguish between stereoisomers without specialized techniques will also be discussed.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Diastereomeric Separation
Chiral HPLC stands as the most direct and widely used method for separating and quantifying stereoisomers in a peptide mixture.[2][3] The underlying principle is the differential interaction of the diastereomers with a chiral stationary phase (CSP), leading to different retention times.
The choice of the chiral stationary phase is paramount. For peptides containing hydroxyproline, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and zwitterionic cinchona alkaloid-derived CSPs have demonstrated broad utility.[3][4][5] These phases offer multiple interaction points (hydrogen bonding, ionic, and hydrophobic) that can effectively discriminate between the subtle structural differences of the (2S,4R) and (2S,4S) diastereomers. The mobile phase composition, including the organic modifier, buffer, and pH, must be meticulously optimized to achieve baseline separation.
A robust chiral HPLC method is inherently self-validating. The inclusion of a synthetically prepared standard of the undesired (2S,4S) diastereomer allows for unambiguous peak identification and quantification of any epimerization that may have occurred during synthesis.
Click to view Experimental Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the (2S,4R) and (2S,4S) diastereomers of a synthesized peptide containing 4-hydroxyproline.
- Column Selection: Chiralpak ZWIX(+) or a teicoplanin-based column (e.g., CHIROBIOTIC T).[3][5]
- Mobile Phase Preparation: A typical starting mobile phase would be a mixture of methanol and water with a low percentage of an acidic modifier like formic acid or a basic modifier like diethylamine to control ionization.[3]
- Sample Preparation: Dissolve the synthesized peptide in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a separate standard of the (2S,4S) diastereomer if available.
- Instrument Setup:
- Flow Rate: 0.5 - 1.0 mL/min
- Column Temperature: 25 °C (can be varied to optimize separation)
- Detection: UV at 214 nm or 280 nm (if the peptide contains aromatic residues)
- Data Analysis:
- Inject the (2S,4R) peptide and the (2S,4S) standard separately to determine their respective retention times.
- Inject a co-mixture to confirm peak identity.
- Analyze the synthesized peptide sample to quantify the percentage of each diastereomer based on peak area.
Figure 1: Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment
NMR spectroscopy provides detailed information about the local chemical environment of each atom in a molecule, making it a powerful tool for stereochemical analysis.[6][7] While 1D ¹H NMR can sometimes show distinct signals for diastereomers, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are often required for unambiguous assignment.
The key to using NMR for stereochemical validation lies in the fact that the different spatial arrangement of atoms in the (2S,4R) and (2S,4S) diastereomers will result in different through-space proton-proton distances. These differences manifest as distinct cross-peak patterns in NOESY/ROESY spectra. For example, the distance between the Hα proton of the hydroxyproline residue and protons on neighboring residues will be different for each diastereomer, leading to unique NOE correlations.[8]
The internal consistency of the NMR data serves as a self-validation mechanism. The observed NOE patterns can be compared to theoretically predicted distances from molecular models of both the (2S,4R) and (2S,4S) containing peptides. A strong correlation between the experimental data and one of the models provides high confidence in the stereochemical assignment.
Click to view Experimental Protocol: 2D NMR Analysis
Objective: To determine the stereochemistry of the 4-hydroxyproline residue through analysis of through-space proton-proton interactions.
- Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) at a concentration of 1-5 mM.
- NMR Experiments:
- Acquire a 1D ¹H spectrum to assess sample purity and concentration.
- Acquire a 2D TOCSY spectrum to assign the spin systems of all amino acid residues.[6]
- Acquire a 2D NOESY or ROESY spectrum with a mixing time of 100-300 ms to observe through-space correlations.
- Data Analysis:
- Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
- Carefully analyze the NOE cross-peaks involving the protons of the 4-hydroxyproline residue (Hα, Hβ, Hγ, Hδ).
- Compare the observed NOE patterns with the expected patterns for both the (2S,4R) and (2S,4S) diastereomers based on molecular modeling.
Figure 2: Workflow for 2D NMR Stereochemical Analysis.
X-ray Crystallography: The Definitive, but Demanding, Answer
X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[9][10][11] If a suitable crystal of the synthesized peptide can be obtained, this method offers the most definitive and unambiguous determination of the stereochemistry at every chiral center, including the C4 of hydroxyproline.
The fundamental principle of X-ray crystallography is the diffraction of X-rays by the ordered arrangement of atoms in a crystal.[12][13] The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of all atoms can be determined. This allows for direct visualization of the stereochemistry.
The quality of the final crystal structure is assessed by several statistical parameters, such as the R-factor and R-free, which measure the agreement between the experimental diffraction data and the calculated structure. Low values for these parameters indicate a high-quality, reliable structure, thus providing a self-validating framework.
Click to view Experimental Protocol: X-ray Crystallography
Objective: To obtain a high-resolution crystal structure of the synthesized peptide to definitively determine its stereochemistry.
- Crystallization Screening:
- Prepare a highly purified and concentrated solution of the peptide.
- Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using commercially available or custom-made screens.
- Crystal Optimization and Growth:
- Once initial crystals are obtained, optimize the conditions to grow larger, single crystals suitable for diffraction.
- X-ray Diffraction Data Collection:
- Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
- Collect a complete diffraction dataset.
- Structure Determination and Refinement:
- Process the diffraction data and solve the phase problem to generate an initial electron density map.
- Build a molecular model into the electron density map and refine the atomic coordinates against the experimental data.
- Validation:
- Assess the quality of the final structure using metrics like R-factor, R-free, and Ramachandran plot analysis.
Figure 3: Workflow for X-ray Crystallography.
Mass Spectrometry (MS): A Powerful Tool for Composition, Not Configuration
Standard mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of a synthesized peptide. However, because diastereomers have the exact same mass, MS alone cannot differentiate between the (2S,4R) and (2S,4S) forms.[14][15]
Specialized MS techniques, such as ion mobility-mass spectrometry (IM-MS), can sometimes separate isomers based on their different shapes and collision cross-sections in the gas phase.[14] Additionally, tandem MS (MS/MS) fragmentation patterns can occasionally show subtle differences between diastereomers.[15][16] However, these methods are not as straightforward or universally applicable as chiral HPLC for routine stereochemical validation. The most robust application of MS in this context is as a detector coupled with a separation technique, such as LC-MS, where the liquid chromatography step provides the chiral separation.[17]
Comparative Summary and Recommendations
| Technique | Principle | Strengths | Limitations | Best For |
| Chiral HPLC | Differential interaction with a chiral stationary phase | - Direct separation and quantification- High throughput- Relatively low cost | - Requires a suitable chiral column and method development- Does not provide detailed structural information | Routine quality control, purity assessment, and quantification of epimerization. |
| NMR Spectroscopy | Through-space nuclear interactions (NOE/ROE) | - Provides detailed 3D structural information in solution- Can confirm stereochemistry of all residues | - Lower throughput- Requires higher sample amounts- Data analysis can be complex | In-depth structural characterization and confirmation of stereochemistry when a crystal structure is not available. |
| X-ray Crystallography | X-ray diffraction by a crystal lattice | - Unambiguous, high-resolution 3D structure- Definitive stereochemical assignment | - Requires high-quality single crystals, which can be difficult to obtain- Structure is in the solid state, which may not fully represent the solution conformation | Definitive proof of stereochemistry and overall peptide structure, especially for regulatory submissions. |
| Mass Spectrometry | Mass-to-charge ratio | - High sensitivity- Confirms molecular weight and sequence | - Cannot distinguish between stereoisomers without specialized techniques | Primary sequence and molecular weight verification. |
Recommendations:
-
For routine quality control of synthesized peptides containing (2S,4R)-4-hydroxyproline, chiral HPLC is the method of choice due to its directness, reliability, and throughput.
-
For in-depth structural characterization and to provide orthogonal confirmation of stereochemistry, 2D NMR spectroscopy is highly recommended.
-
For definitive, unambiguous proof of structure , particularly for peptides intended for clinical development, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers can design a robust and scientifically sound validation strategy to ensure the stereochemical integrity of their synthesized peptides.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
